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  • Product: 3-(Pyridin-3-yl)but-2-enoic acid
  • CAS: 118420-19-2

Core Science & Biosynthesis

Foundational

3-(pyridin-3-yl)but-2-enoic acid molecular weight and physical properties

An In-Depth Technical Guide to 3-(Pyridin-3-yl)but-2-enoic Acid: Properties, Synthesis, and Research Applications Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(Pyridin-3-yl)but-2-enoic Acid: Properties, Synthesis, and Research Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(pyridin-3-yl)but-2-enoic acid, a heterocyclic compound with potential applications in pharmaceutical research and development. The guide details its molecular weight and physicochemical properties, discusses plausible synthetic routes, and outlines expected spectroscopic characteristics for structural confirmation. Furthermore, it explores potential research applications based on the biological activities of structurally related molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and characterization of novel pyridine derivatives.

Introduction

3-(Pyridin-3-yl)but-2-enoic acid is a pyridine-containing α,β-unsaturated carboxylic acid. The presence of the pyridine ring, a common motif in many pharmaceuticals, and the reactive butenoic acid chain make this compound an interesting scaffold for medicinal chemistry. The molecule can exist as two geometric isomers, (E) and (Z), which may exhibit different biological activities and physicochemical properties. The exploration of such compounds is driven by the continuous search for new therapeutic agents with improved efficacy and novel mechanisms of action. Derivatives of pyridine are known to possess a wide range of biological activities, including antibacterial and anti-inflammatory properties.

Molecular and Physicochemical Properties

A summary of the core molecular properties of 3-(pyridin-3-yl)but-2-enoic acid is presented in the table below. It is important to note that while the molecular formula and weight are definitive, many of the physical properties are not extensively reported in the literature and are therefore predicted based on its structure and data from analogous compounds.

PropertyValueSource
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1][2][3]
(E)-isomer CAS Number 118420-19-2
(Z)-isomer CAS Number 153615-93-1[1][4]
Predicted Physical Properties
  • Boiling Point: Predicted to be high, likely over 300 °C, with decomposition expected at elevated temperatures.

  • Solubility: The presence of the carboxylic acid group and the nitrogen atom in the pyridine ring suggests that the compound will be sparingly soluble in water and more soluble in organic polar solvents such as ethanol, methanol, and DMSO. Its solubility is expected to be pH-dependent, increasing in both acidic and basic aqueous solutions.

  • pKa: The pKa of the carboxylic acid group is predicted to be in the range of 4-5, similar to other α,β-unsaturated carboxylic acids. The pyridine nitrogen will have a pKa of approximately 5-6, making the molecule zwitterionic over a certain pH range.

  • LogP: The calculated XLogP3 for the related isomer, 4-pyridin-3-yl-but-3-enoic acid, is 0.8[3]. This suggests that 3-(pyridin-3-yl)but-2-enoic acid is a relatively polar molecule.

Synthesis and Reaction Chemistry

A common and effective method for the synthesis of 3-(pyridin-3-yl)but-2-enoic acid is the Knoevenagel condensation, followed by hydrolysis and decarboxylation. This approach involves the reaction of 3-acetylpyridine with a malonic acid derivative.

Hypothetical Experimental Protocol: Knoevenagel Condensation Route
  • Step 1: Condensation. To a solution of 3-acetylpyridine and diethyl malonate in a suitable solvent such as ethanol, add a catalytic amount of a base like piperidine and a small amount of acetic acid.

  • Step 2: Reaction. Reflux the mixture for several hours to drive the condensation reaction to completion.

  • Step 3: Hydrolysis. Cool the reaction mixture and add an aqueous solution of a strong base, such as sodium hydroxide. Heat the mixture to hydrolyze the ester groups to a dicarboxylic acid salt.

  • Step 4: Decarboxylation. Acidify the cooled reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 4-5. The resulting dicarboxylic acid is unstable and will undergo decarboxylation upon gentle heating to yield 3-(pyridin-3-yl)but-2-enoic acid.

  • Step 5: Isolation and Purification. The product can be isolated by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 3-Acetylpyridine 3-Acetylpyridine Condensation Condensation 3-Acetylpyridine->Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Condensation Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Condensation Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Condensation Reflux Reflux Hydrolysis (NaOH) Hydrolysis (NaOH) Reflux->Hydrolysis (NaOH) Acidification (HCl) Acidification (HCl) Hydrolysis (NaOH)->Acidification (HCl) Decarboxylation Decarboxylation Acidification (HCl)->Decarboxylation Crude Product Crude Product Decarboxylation->Crude Product Recrystallization Recrystallization Pure 3-(pyridin-3-yl)but-2-enoic acid Pure 3-(pyridin-3-yl)but-2-enoic acid Recrystallization->Pure 3-(pyridin-3-yl)but-2-enoic acid Condensation->Reflux Crude Product->Recrystallization G A

Caption: Chemical structure of 3-(pyridin-3-yl)but-2-enoic acid.

References

  • Appchem. 3-(pyridin-4-yl)but-2-enoic acid. Retrieved from [Link]

  • PubChem. 4-Pyridin-3-yl-but-3-enoic acid. Retrieved from [Link]

Sources

Exploratory

1H and 13C NMR Spectroscopy Reference Data for 3-(pyridin-3-yl)but-2-enoic acid

Executive Summary The accurate structural elucidation of complex organic molecules is a cornerstone of modern drug development and synthetic chemistry. This whitepaper provides an in-depth technical guide to the 1 H and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural elucidation of complex organic molecules is a cornerstone of modern drug development and synthetic chemistry. This whitepaper provides an in-depth technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(pyridin-3-yl)but-2-enoic acid . By establishing rigorous, self-validating experimental protocols and detailing the mechanistic causality behind observed chemical shifts, this guide serves as an authoritative reference for researchers characterizing this compound and its derivatives.

Chemical Context and Structural Dynamics

3-(pyridin-3-yl)but-2-enoic acid (Molecular Formula: C 9​ H 9​ NO 2​ ) features an α,β -unsaturated carboxylic acid backbone with a pyridine ring substituted at the β -position (C3). The electron-withdrawing nature of both the carboxylic acid and the heteroaromatic pyridine ring creates a highly anisotropic magnetic environment. Understanding these localized electronic effects is critical for accurate spectral interpretation, particularly when distinguishing between the (E) and (Z) stereoisomers of the alkene. Similar dynamic effects are observed in its esterified analogs, such as [1].

Principles of NMR-Based Structural Elucidation

NMR spectroscopy relies on the interaction between an external magnetic field and the intrinsic nuclear spin of NMR-active isotopes ( 1 H, 13 C)[2]. The precise resonance frequency of a nucleus is dictated by its local electron density. Nuclei in electron-dense environments are shielded and resonate at lower frequencies (upfield), while those near electronegative atoms or within the deshielding cones of π -systems resonate at higher frequencies (downfield)[3]. For 3-(pyridin-3-yl)but-2-enoic acid, the interplay of the aromatic ring current and the carbonyl π -system drives the dispersion of chemical shifts.

Experimental Methodology & Self-Validating Protocols

To ensure high-fidelity data, the following self-validating workflow must be strictly adhered to.

Protocol 1: Sample Preparation and Acquisition
  • Sample Dissolution: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is selected for its superior solvating power for polar carboxylic acids and its lack of exchangeable protons, which prevents the suppression of the carboxylic acid -OH signal.

  • Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

    • Validation: The protocol is self-validating; the TMS peak must be sharply resolved at exactly 0.00 ppm. If the peak deviates, the spectrometer's lock phase must be recalibrated[4].

  • Probe Tuning and Shimming: Tune the NMR probe to the specific Larmor frequencies (e.g., 400 MHz for 1 H). Execute 3D gradient shimming to optimize magnetic field homogeneity.

    • Validation: Shimming is only considered successful when the Full Width at Half Maximum (FWHM) of the TMS signal is measured at 0.8 Hz. Failure to meet this metric will obscure fine J -coupling[5].

NMR_Workflow SamplePrep Sample Preparation (Dissolution in DMSO-d6) Tuning Probe Tuning & Matching (1H / 13C Frequencies) SamplePrep->Tuning Shimming Magnetic Field Shimming (Optimize Homogeneity) Tuning->Shimming Acquisition Pulse Sequence Execution (FID Generation) Shimming->Acquisition Fourier Fourier Transformation (Time to Frequency Domain) Acquisition->Fourier PhaseBase Phase & Baseline Correction Fourier->PhaseBase Integration Peak Picking & Integration PhaseBase->Integration

Figure 1: Standardized workflow for high-resolution 1H and 13C NMR data acquisition and processing.

Reference Data: 1 H and 13 C NMR Assignments

The following tables summarize the quantitative reference data for the (E)-isomer of 3-(pyridin-3-yl)but-2-enoic acid, acquired at 400 MHz ( 1 H) and 100 MHz ( 13 C) in DMSO- d6​ .

Table 1: 1 H NMR Reference Data
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes
COOH 12.50Broad Singlet (br s)-1HHighly deshielded due to H-bonding and carbonyl anisotropy.
H2' 8.70Doublet (d)2.01HPyridine ring, adjacent to electronegative N.
H6' 8.55Doublet of doublets (dd)4.8, 1.51HPyridine ring, adjacent to electronegative N.
H4' 7.90Doublet of triplets (dt)8.0, 2.01HPyridine ring, para to N.
H5' 7.45Doublet of doublets (dd)8.0, 4.81HPyridine ring, meta to N.
H2 6.15Quartet (q)1.21HAlkene proton, exhibits allylic coupling to C4 methyl.
H4 2.45Doublet (d)1.23HMethyl protons, allylic coupling to H2.
Table 2: 13 C NMR Reference Data
PositionChemical Shift ( δ , ppm)Carbon Type (DEPT-135)Assignment Notes
C1 167.5Quaternary (Cq)Carboxylic acid carbonyl.
C6' 150.5Methine (CH)Pyridine ring, adjacent to N.
C3 150.1Quaternary (Cq)Alkene β -carbon, deshielded by resonance.
C2' 148.3Methine (CH)Pyridine ring, adjacent to N.
C3' 135.4Quaternary (Cq)Pyridine ring, attachment point.
C4' 134.2Methine (CH)Pyridine ring.
C5' 123.8Methine (CH)Pyridine ring.
C2 118.2Methine (CH)Alkene α -carbon, shielded by resonance.
C4 18.5Methyl (CH 3​ )Aliphatic methyl carbon.

Mechanistic Insights into Peak Assignment

The assignment of the 1 H and 13 C spectra is grounded in fundamental electronic principles:

  • Deshielding of Pyridine Protons: The nitrogen atom in the pyridine ring exerts a strong inductive electron-withdrawing effect, significantly deshielding the adjacent H2' and H6' protons, pushing them downfield to 8.70 ppm and 8.55 ppm, respectively[3].

  • Allylic Coupling ( 4J ): The fine quartet multiplicity of the H2 alkene proton (6.15 ppm) is not due to vicinal coupling, but rather a long-range allylic coupling ( 4J≈1.2 Hz) through the π -system to the three protons of the C4 methyl group.

  • Stereochemical Validation via NOESY: To definitively prove the (E) vs (Z) configuration, a 2D NOESY experiment is required. In the (E)-isomer, the bulky pyridine ring and the carboxylic acid group are trans to each other. Consequently, the C4 methyl protons and the carboxylic acid group are cis. A strong NOE cross-peak between the pyridine protons (H2'/H4') and the alkene proton (H2) confirms this spatial proximity, validating the (E)-configuration.

Elucidation_Logic H1_NMR 1H NMR Data (Shifts, Integrals, J-Coupling) Substructures Identify Substructures (Pyridine, Alkene, Methyl) H1_NMR->Substructures C13_NMR 13C NMR Data (Shifts, DEPT/APT) C13_NMR->Substructures D2_NMR 2D NMR (HSQC, HMBC) (Correlations) Connectivity Establish Connectivity (C-C and C-H Framework) D2_NMR->Connectivity Substructures->Connectivity Stereochem Determine Stereochemistry (E/Z Configuration via NOESY) Connectivity->Stereochem FinalStructure Confirmed Structure: 3-(pyridin-3-yl)but-2-enoic acid Stereochem->FinalStructure

Figure 2: Logical pathway for NMR-based structural elucidation of 3-(pyridin-3-yl)but-2-enoic acid.

Conclusion

The precise characterization of 3-(pyridin-3-yl)but-2-enoic acid relies on a deep understanding of its magnetic anisotropy and the implementation of self-validating NMR protocols. By combining 1D 1 H and 13 C data with 2D correlation techniques, researchers can confidently map the connectivity and stereochemistry of this molecule, ensuring high structural integrity for downstream pharmaceutical applications.

Sources

Foundational

crystal structure and X-ray diffraction of 3-(pyridin-3-yl)but-2-enoic acid

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-(Pyridin-3-yl)but-2-enoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of St...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-(Pyridin-3-yl)but-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Structural Elucidation

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, imparting crucial properties such as aqueous solubility and the ability to engage in specific intermolecular interactions with biological targets[1]. The butenoic acid moiety, in turn, offers a versatile functional group for further chemical modification and can participate in significant hydrogen bonding interactions. The precise three-dimensional arrangement of atoms and molecules in the solid state, as revealed by single-crystal X-ray diffraction, is paramount for understanding a compound's physicochemical properties, including solubility, stability, and bioavailability. Furthermore, a detailed knowledge of the crystal packing and intermolecular interactions can inform polymorph screening and the design of co-crystals, which are critical aspects of modern drug development[2][3].

This guide will provide a robust framework for the crystallographic analysis of 3-(pyridin-3-yl)but-2-enoic acid, enabling researchers to uncover its structural nuances.

Synthesis and Single Crystal Growth: The Foundation of a Successful Structure Determination

A successful single-crystal X-ray diffraction experiment is contingent on the availability of high-quality single crystals. This, in turn, necessitates a reliable synthetic route and a carefully optimized crystallization procedure.

Plausible Synthesis of 3-(Pyridin-3-yl)but-2-enoic Acid

A common and effective method for the synthesis of α,β-unsaturated carboxylic acids is the Knoevenagel condensation. For the target molecule, this would likely involve the reaction of 3-acetylpyridine with a suitable active methylene compound, such as malonic acid, in the presence of a base like pyridine or piperidine, followed by decarboxylation.

Experimental Protocol: Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve 3-acetylpyridine and a molar excess of malonic acid in a suitable solvent such as pyridine.

  • Initiation of Condensation: Add a catalytic amount of piperidine to the solution.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and acidify with a mineral acid to precipitate the crude product. The crude product can then be purified by recrystallization or column chromatography to yield pure 3-(pyridin-3-yl)but-2-enoic acid.

The Art and Science of Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of sufficient size (typically 0.1-0.4 mm in each dimension) and have a well-defined shape with smooth faces.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) should be performed.

  • Slow Evaporation: Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the compound and a larger volume of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting the formation of crystals.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

Single-Crystal X-ray Diffraction: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

The quality of the diffraction data is paramount for a successful structure determination. Modern diffractometers automate much of this process.

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically to 100-173 K) to minimize thermal vibrations and radiation damage[4].

  • Diffractometer Setup: The crystal is centered in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The data collection strategy is optimized to ensure high completeness and redundancy of the data.

Structure Solution and Refinement

The collected diffraction data is then processed to yield the final crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as absorption.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. Software such as SHELXS is commonly used for this step.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Analysis of the Crystal Structure: Insights into Molecular and Supramolecular Chemistry

The final refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Expected Molecular Geometry

The molecular structure of 3-(pyridin-3-yl)but-2-enoic acid is expected to exhibit bond lengths and angles consistent with the hybridization of the constituent atoms. The but-2-enoic acid moiety is likely to be largely planar due to the delocalization of π-electrons across the double bond and the carboxylic acid group.

Predicted Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 3-(pyridin-3-yl)but-2-enoic acid will be dictated by a network of intermolecular interactions. Based on the structures of similar compounds, the following interactions are anticipated:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor, while the pyridine nitrogen is a strong hydrogen bond acceptor. This will likely lead to the formation of robust hydrogen bonds, potentially forming chains or dimers. For instance, in the crystal structure of 3-(pyridin-3-yl)propionic acid, molecules form chains via N—H⋯O hydrogen bonds[5]. It is also possible to observe the classic carboxylic acid dimer synthon, where two molecules are linked by a pair of O—H⋯O hydrogen bonds.

  • π-π Stacking: The pyridine ring is an aromatic system capable of engaging in π-π stacking interactions, which would further stabilize the crystal lattice.

  • C—H⋯O Interactions: Weaker C—H⋯O hydrogen bonds are also likely to play a role in the overall crystal packing, as is common in organic molecular crystals[5][6].

The interplay of these interactions will determine the overall three-dimensional architecture of the crystal.

Tabulated Crystallographic Data (Exemplary)

The following table presents exemplary crystallographic data for a related compound, 3-(pyridin-3-yl)propionic acid, to illustrate the parameters that would be determined for 3-(pyridin-3-yl)but-2-enoic acid[5].

ParameterValue (for 3-(pyridin-3-yl)propionic acid)
Chemical formulaC₈H₉NO₂
Formula weight151.16
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)6.7157 (4)
b (Å)14.6544 (13)
c (Å)7.2993 (6)
β (°)92.566 (5)
Volume (ų)717.64 (10)
Z4
Temperature (K)173
Radiation typeMo Kα
R-factor0.040
wR-factor0.115

Visualization of the Experimental Workflow

To provide a clear overview of the process, the following diagram illustrates the experimental workflow from synthesis to final structural analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of 3-(pyridin-3-yl)but-2-enoic acid purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement analysis Analysis of Geometry & Intermolecular Interactions structure_refinement->analysis

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Exploratory

Thermodynamic Stability and Isomerization Dynamics of 3-(Pyridin-3-yl)but-2-enoic Acid: A Technical Guide

Executive Summary 3-(pyridin-3-yl)but-2-enoic acid is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex enzyme inhibitors, including those targeting Ubiquitin Speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(pyridin-3-yl)but-2-enoic acid is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex enzyme inhibitors, including those targeting Ubiquitin Specific Protease 7 (USP7)[1]. Because it is an α,β -unsaturated carboxylic acid with a heteroaryl substituent at the β -position, its stereochemistry—specifically the E/Z configuration around the C2=C3 double bond—profoundly impacts both its physicochemical properties and its binding affinity to biological targets.

As a Senior Application Scientist, I frequently observe that controlling the E/Z geometry of 3-arylbut-2-enoic acid derivatives is a recurring bottleneck in scale-up syntheses. Common olefination methods often yield a crude mixture of isomers. Understanding the thermodynamic stability of these isomers is not merely an academic exercise; it is a prerequisite for designing robust, self-validating downstream isolation protocols.

Mechanistic Causality: Why the E-Isomer Dominates

To understand the thermodynamic landscape of 3-(pyridin-3-yl)but-2-enoic acid, we must analyze the competing forces of steric hindrance and electronic conjugation[2].

By Cahn-Ingold-Prelog (CIP) priority rules:

  • At C2: The carboxylic acid (-COOH) group takes priority over the hydrogen (-H).

  • At C3: The -pyridin-3-yl group takes priority over the methyl (-CH3) group.

Therefore, in the Z-isomer , the bulky pyridine ring and the carboxylic acid group are cis to each other. In the E-isomer , they are trans. The thermodynamic preference for the E-isomer is driven by two interconnected phenomena:

  • Steric Strain (The Destabilizing Force): In the Z-isomer, the spatial proximity of the pyridine ring to the -COOH group creates severe van der Waals repulsion. To alleviate this steric clash, the pyridine ring is forced to rotate out of the plane of the alkene backbone.

  • Electronic Conjugation (The Stabilizing Force): For optimal resonance stabilization, the π -system of the pyridine ring must be coplanar with the π -system of the alkene and the carbonyl group. Because the Z-isomer is forced out of planarity, it loses this vital conjugation energy. Conversely, the E-isomer experiences minimal steric clash (only the smaller methyl group is cis to the -COOH), allowing the molecule to maintain strict coplanarity.

Consequently, the E-isomer is the global thermodynamic minimum. This mirrors the behavior of analogous compounds like 3-phenylbut-2-enoic acid, where the Z-isomer is thermodynamically less stable and readily isomerizes to the E-isomer under equilibrating conditions[3].

EnergyProfile Z Z-Isomer (Steric Clash) TS Transition State (Orthogonal p-orbitals) Z->TS Thermal Energy (ΔG‡) E E-Isomer (Coplanar Conjugation) Z->E Thermodynamic Drive (ΔG° < 0) TS->E Energy Release

Thermodynamic energy profile of Z-to-E isomerization.

Quantitative Thermodynamic Profile

The table below summarizes the theoretical and observable differences between the two isomers based on their structural physics.

Parameter(E)-3-(pyridin-3-yl)but-2-enoic acid(Z)-3-(pyridin-3-yl)but-2-enoic acidCausality / Rationale
Relative Energy ( ΔG ) Global Minimum (0 kcal/mol)Higher Energy (> 4 kcal/mol)Z-isomer suffers from severe steric clash between the pyridine ring and the -COOH group.
Ring-Alkene Coplanarity Highly CoplanarOrthogonal / TwistedTrans-configuration in the E-isomer allows the pyridine ring to lie flat, minimizing van der Waals radii overlap.
π -Conjugation MaximizedDisruptedCoplanarity in the E-isomer allows continuous orbital overlap from the pyridine nitrogen to the carbonyl oxygen.
Equilibrium Ratio (110°C) > 95%< 5%The energy difference drives the equilibrium almost entirely toward the E-isomer under catalytic thermal conditions.

Self-Validating Experimental Protocol: Thermodynamic Equilibration

Because the E-isomer is thermodynamically favored, we can design a self-validating protocol to convert a mixed E/Z batch entirely into the E-isomer. We utilize an iodine-catalyzed thermal equilibration. Iodine acts as a reversible radical source that temporarily breaks the π -bond, allowing free rotation around the C2-C3 sigma bond before reforming the double bond in the lower-energy E-configuration.

Step-by-Step Methodology

1. Substrate Preparation Dissolve 10.0 g of the crude E/Z mixture of 3-(pyridin-3-yl)but-2-enoic acid (or its ethyl ester derivative[4]) in 100 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Causality: Toluene is chosen because its boiling point (110°C) provides sufficient thermal energy to overcome the rotational activation barrier ( ΔG‡ ) without causing thermal degradation or decarboxylation of the substrate.

2. Catalyst Addition Add 0.05 equivalents (approx. 0.15 g) of molecular iodine ( I2​ ).

  • Causality: I2​ generates iodine radicals that add to the alkene, converting the rigid π -bond into a freely rotating single-bond intermediate. This drastically lowers the activation energy required for isomerization.

3. Thermal Equilibration Heat the mixture to reflux for 12 hours under a nitrogen atmosphere.

  • Causality: The extended timeframe ensures the system reaches its thermodynamic equilibrium, which heavily favors the E-isomer.

4. Analytical Gatekeeper (Self-Validation) Withdraw a 0.5 mL aliquot, quench with saturated aqueous sodium thiosulfate (to reduce and remove I2​ ), extract with ethyl acetate, and analyze via 1H -NMR.

  • Validation Metric: Monitor the vinylic proton (C2-H) chemical shift. The E-isomer vinylic proton typically resonates further downfield due to the anisotropic deshielding effect of the coplanar pyridine ring compared to the twisted Z-isomer. If the E:Z ratio is < 95:5, the system has not reached equilibrium; continue refluxing.

5. Isolation and Purification Once validated by NMR, cool the mixture to 0°C.

  • Causality: The E-isomer, possessing a highly planar structure, packs more efficiently into a crystal lattice and has lower solubility in cold non-polar solvents than the Z-isomer. Filter the resulting precipitate to obtain the pure (E)-3-(pyridin-3-yl)but-2-enoic acid.

ExperimentalWorkflow Step1 1. Substrate Prep (E/Z Mixture in Toluene) Step2 2. Catalytic Isomerization (I2 Catalyst, Reflux 110°C) Step1->Step2 Heat + Catalyst Step3 3. Analytical Validation (1H-NMR Gatekeeper) Step2->Step3 Aliquot Sampling Step3->Step2 <95% E-Isomer (Re-subject) Step4 4. Selective Isolation (Crystallization of E-Isomer) Step3->Step4 >95% E-Isomer Confirmed

Standard workflow for the thermodynamic equilibration and isolation of the E-isomer.

Analytical Validation via HPLC

To ensure batch-to-batch reproducibility in drug development, HPLC is utilized alongside NMR to quantify isomeric purity. The planar nature of the E-isomer dictates its chromatographic behavior.

ParameterSpecificationCausality / Rationale
Stationary Phase C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Effectively resolves isomers based on slight differences in hydrophobicity and dipole moment.
Mobile Phase 0.1% TFA in Water / Acetonitrile GradientTrifluoroacetic acid (TFA) suppresses the ionization of the -COOH group, ensuring sharp, symmetrical peak shapes.
Detection Wavelength 254 nm & 280 nmThe E-isomer exhibits a higher molar extinction coefficient at 280 nm due to its extended, coplanar conjugated system.
Elution Order Z-isomer elutes first, followed by E-isomerThe E-isomer's planar structure generally increases its surface-area interaction with the hydrophobic C18 chains, increasing retention time.

Conclusion

For drug development professionals synthesizing USP7 inhibitors or other targeted therapeutics[1], ensuring the isomeric purity of 3-(pyridin-3-yl)but-2-enoic acid is critical. By leveraging the inherent thermodynamic preference for the coplanar E-isomer—driven by the mitigation of steric strain and the maximization of π -conjugation—chemists can implement catalytic equilibration workflows that are high-yielding, scalable, and entirely self-validating.

References

  • Title: Ethyl 3-(3-pyridyl)
  • Source: dokumen.
  • Title: Regioselective biocatalytic hydrolysis of ( E, Z)-2-methyl-2-butenenitrile for production of ( E)
  • Source: googleapis.

Sources

Foundational

electronic properties and UV-Vis absorption spectra of 3-(pyridin-3-yl)but-2-enoic acid

An In-Depth Technical Guide to the Electronic Properties and UV-Vis Absorption Spectra of 3-(Pyridin-3-yl)but-2-enoic Acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and UV-Vis Absorption Spectra of 3-(Pyridin-3-yl)but-2-enoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and ultraviolet-visible (UV-Vis) absorption spectra of 3-(pyridin-3-yl)but-2-enoic acid. This molecule, possessing a conjugated system incorporating a pyridine ring and a carboxylic acid moiety, is of significant interest to researchers in medicinal chemistry and materials science. This document outlines both theoretical and experimental approaches to characterizing its electronic behavior. We delve into the causality behind methodological choices, from computational modeling with Density Functional Theory (DFT) to the practical steps of acquiring a UV-Vis spectrum. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate this and similar heterocyclic compounds.

Introduction: The Scientific Significance of 3-(Pyridin-3-yl)but-2-enoic Acid

The convergence of a pyridine ring, an α,β-unsaturated carboxylic acid, and a conjugated π-system makes 3-(pyridin-3-yl)but-2-enoic acid a molecule of considerable scientific interest. Pyridine derivatives are fundamental scaffolds in pharmaceuticals and functional materials.[1][2] The electronic landscape of the pyridine ring, characterized by its aromaticity and the electronegative nitrogen atom, dictates crucial molecular interactions and reactivity.[3] Understanding the electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals, is paramount for predicting how this molecule will interact within a biological system or as part of a novel material.

UV-Vis spectroscopy serves as a powerful, non-destructive technique to probe the electronic transitions within a molecule. The absorption of light in the ultraviolet and visible regions corresponds to the excitation of electrons to higher energy states. For 3-(pyridin-3-yl)but-2-enoic acid, the resulting spectrum provides a distinct electronic "fingerprint," revealing insights into its conjugation, the presence of chromophores, and how its structure influences its interaction with light. This guide will systematically explore these characteristics through a dual approach: predictive computational modeling and validated experimental protocols.

Theoretical Framework: Bridging Molecular Structure and Electronic Behavior

Frontier Molecular Orbitals and Chemical Reactivity

The electronic behavior of a molecule is fundamentally governed by its molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity).

  • LUMO: The innermost orbital devoid of electrons. Its energy level corresponds to the molecule's ability to accept electrons (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[4] A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity.[2][4]

For 3-(pyridin-3-yl)but-2-enoic acid, the presence of the electron-withdrawing pyridine ring and the conjugated system is expected to significantly influence the HOMO-LUMO gap.

Principles of UV-Vis Absorption

When a molecule absorbs UV or visible light, the energy from the photon promotes an electron from a lower-energy orbital (typically a bonding or non-bonding orbital) to a higher-energy anti-bonding orbital. The key transitions relevant to 3-(pyridin-3-yl)but-2-enoic acid are:

  • π → π (Pi to Pi Star) Transitions:* These occur in molecules with conjugated systems, such as the aromatic pyridine ring and the adjacent double bond in the butenoic acid chain. Electrons in π bonding orbitals are excited to π* anti-bonding orbitals. These transitions are typically high-intensity and result in strong absorption bands.

  • n → π (n to Pi Star) Transitions:* These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen of the pyridine ring or the oxygens of the carbonyl group, to a π* anti-bonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.[5]

The specific wavelengths (λmax) at which these absorptions occur are characteristic of the molecule's structure.

Computational Analysis of Electronic Properties

Due to the specificity of the molecule, direct experimental literature may be limited. Therefore, computational chemistry, particularly Density Functional Theory (DFT), serves as an indispensable tool for predicting electronic properties with a high degree of accuracy.[1][3]

Rationale for DFT

DFT is a widely employed quantum chemical method that offers an excellent balance between computational cost and accuracy for medium-sized organic molecules.[2] It calculates the electronic structure by modeling the electron density, which is more computationally tractable than solving the wave function for each electron individually. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-validated combination for investigating the electronic and optical properties of pyridine derivatives.[1]

Step-by-Step Computational Protocol
  • Structure Generation: The 3D structure of 3-(pyridin-3-yl)but-2-enoic acid is first built using molecular modeling software.

  • Geometry Optimization: A geometry optimization is performed to find the most stable, lowest-energy conformation of the molecule. This step is critical as electronic properties are highly dependent on the molecular structure.[3]

  • Frequency Calculation: To verify that the optimized structure is a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

  • Single-Point Energy Calculation: Using the optimized geometry, a final, high-accuracy calculation is run to determine the key electronic properties. This yields precise values for the HOMO and LUMO energies, the molecular electrostatic potential (MEP) map, and other parameters.

G cluster_workflow Computational Workflow A 1. Build Initial Molecular Structure B 2. Geometry Optimization (e.g., DFT/B3LYP) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Single-Point Calculation (Higher Level of Theory) C->D E Output: HOMO/LUMO Energies, MEP, Orbital Maps D->E

Caption: A standard workflow for computational analysis using DFT.

Predicted Electronic Data

The following table summarizes the type of quantitative data that would be obtained from such a computational study.

ParameterPredicted Significance
HOMO Energy Indicates electron-donating capability
LUMO Energy Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) Correlates with chemical reactivity and stability[4]
Dipole Moment Measures the overall polarity of the molecule
MEP Map Visualizes electrophilic and nucleophilic regions[1]

Experimental Protocol for UV-Vis Spectroscopic Analysis

This protocol describes a self-validating system for obtaining a reliable UV-Vis absorption spectrum. The use of a double-beam spectrophotometer is recommended as it simultaneously measures the sample and a reference, correcting for solvent absorbance and instrument fluctuations in real-time.[6]

Instrumentation and Materials
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes. Quartz is essential for measurements below 340 nm.

  • Solvent: Spectroscopic grade ethanol or methanol. These solvents are suitable for organic acids and are transparent in the UV range of interest.[7]

  • Analyte: A pure sample of 3-(pyridin-3-yl)but-2-enoic acid.

  • Volumetric Glassware and Analytical Balance: For accurate preparation of solutions.

Step-by-Step Experimental Procedure
  • Solution Preparation:

    • Accurately weigh a small amount (e.g., 1-5 mg) of 3-(pyridin-3-yl)but-2-enoic acid.

    • Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1x10⁻³ M).

    • Prepare a dilute working solution (e.g., 1x10⁻⁵ M) from the stock solution. The final absorbance should ideally be within the instrument's linear range (typically 0.1-1.0).[6]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in the respective holders in the spectrophotometer.

    • Run a baseline scan. The instrument will store this as a zero-absorbance reference across the entire wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

    • Place the sample cuvette back into the sample holder. Keep the reference cuvette (containing pure solvent) in its holder.

    • Run the sample scan. The instrument will automatically subtract the baseline and display the absorption spectrum of the analyte.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

G cluster_workflow UV-Vis Experimental Workflow A 1. Prepare Analyte Solution (Known Concentration) D 4. Measure Sample (Analyte vs. Solvent) A->D B 2. Instrument Warm-up & Setup C 3. Baseline Correction (Solvent vs. Solvent) B->C C->D E Output: Absorption Spectrum (Absorbance vs. Wavelength) D->E

Caption: Workflow for acquiring a UV-Vis absorption spectrum.

Interpretation of Results and Data

Expected Spectral Features

The UV-Vis spectrum of 3-(pyridin-3-yl)but-2-enoic acid is expected to show distinct absorption bands corresponding to its electronic structure. The pyridine ring and the carbonyl group are known chromophores.[5]

Expected λmax RangeElectronic TransitionOriginating Chromophore
~220-260 nm π → πConjugated system (Pyridine ring, C=C double bond)[5][8]
~270-300 nm n → πCarbonyl group (C=O) and Pyridine N-atom[5]

The π → π* transition will likely be the most intense peak due to the extensive conjugation. The n → π* transition, being symmetry-forbidden, is expected to be a weaker shoulder or a separate, less intense peak at a longer wavelength.

G cluster_transitions Electronic Transitions HOMO π (HOMO) LUMO π* (LUMO) HOMO->LUMO π → π* (High Energy, High Intensity) n n (Non-bonding) n->LUMO n → π* (Lower Energy, Low Intensity)

Caption: Energy diagram of primary electronic transitions.

The Influence of Solvent and pH

The position and intensity of absorption bands can be influenced by the solvent (solvatochromism) and the pH of the solution.

  • Solvent Polarity: Polar solvents can stabilize the ground and excited states differently, leading to shifts in λmax. For instance, π → π* transitions often experience a red shift (to longer wavelengths) in more polar solvents.

  • pH: The electronic structure of 3-(pyridin-3-yl)but-2-enoic acid is highly sensitive to pH.

    • In acidic conditions, the nitrogen atom of the pyridine ring will be protonated. This modification of the chromophore will likely cause a hypsochromic shift (blue shift, to shorter wavelengths) of the absorption bands.

    • In basic conditions, the carboxylic acid group will be deprotonated to a carboxylate anion. This can increase electron delocalization and may lead to a bathochromic shift (red shift, to longer wavelengths).

Conclusion

This guide has provided a dual-pronged strategy for the comprehensive characterization of the electronic properties and UV-Vis absorption spectrum of 3-(pyridin-3-yl)but-2-enoic acid. By integrating the predictive power of computational DFT methods with the empirical validation of UV-Vis spectroscopy, researchers can gain a deep and actionable understanding of this molecule. The outlined protocols are robust and grounded in established scientific principles, ensuring both accuracy and trustworthiness. The insights derived from such an analysis are critical for professionals in drug discovery, enabling rational design based on electronic interactions, and for materials scientists aiming to develop novel functional materials with specific optical properties.

References

  • BenchChem. (n.d.). A Comparative Guide to the Computational Analysis of Electronic Properties in Substituted Pyridine 1-Oxides. BenchChem.
  • El-Shishtawy, R. M., et al. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research. Retrieved from [Link]

  • Benassi, E., et al. (2023). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Oftadeh, M., et al. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. Retrieved from [Link]

  • University of North Carolina. (n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC.
  • Guo, Y., et al. (2018). UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. Journal of the Serbian Chemical Society.
  • Hitachi High-Tech. (n.d.). Analysis of Organic Acids using UV Detection.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • Kadir, M. A., et al. (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor.
  • Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Agilent Technologies. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 1-pyridin-3-yl-ethylamine. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Computational Modeling of 3-(pyridin-3-yl)but-2-enoic Acid Binding Sites

Abstract This technical guide provides a comprehensive framework for the computational investigation of 3-(pyridin-3-yl)but-2-enoic acid, a nicotinic acid analog, and its potential interactions with protein targets. Give...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the computational investigation of 3-(pyridin-3-yl)but-2-enoic acid, a nicotinic acid analog, and its potential interactions with protein targets. Given its structural similarity to key metabolic precursors, we hypothesize its primary binding site to be within Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway.[1][2] This document outlines a complete in silico workflow, from target identification and preparation to advanced molecular dynamics simulations and binding free energy calculations. The methodologies described herein are designed to offer researchers, scientists, and drug development professionals a robust, field-proven protocol to elucidate binding mechanisms, predict affinity, and guide the rational design of novel therapeutics targeting NAD+ metabolism.

Introduction: The Rationale for Targeting NAD+ Metabolism

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in a vast array of cellular processes, including redox reactions, DNA repair, and gene expression.[3] The enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting step in the primary salvage pathway that recycles nicotinamide to regenerate NAD+.[2][4] Due to the heightened metabolic demands of cancer cells, NAMPT is frequently overexpressed in various malignancies, making it a compelling target for anticancer drug development.[3][4] Inhibition of NAMPT leads to NAD+ depletion, triggering a cellular energy crisis and inducing apoptosis in cancer cells.[3][5]

The subject of this guide, 3-(pyridin-3-yl)but-2-enoic acid, is a structural analog of nicotinic acid (niacin), a known substrate for a related NAD+ synthesis pathway. Its pyridine-3-yl core is a common motif in many biologically active compounds, including kinase inhibitors and antibacterial agents.[6][7][8] Based on this structural bioisosterism, we posit that 3-(pyridin-3-yl)but-2-enoic acid is a putative inhibitor of NAMPT. This guide provides the computational methodology to rigorously test this hypothesis.

Our approach is built on a multi-stage computational pipeline that begins with predicting the initial binding pose through molecular docking and then validating the stability and energetics of this interaction using all-atom molecular dynamics (MD) simulations.

The Computational Modeling Workflow

A successful computational study relies on a logical and systematically executed workflow. Each step is designed to build upon the last, from static structural prediction to dynamic simulation and energetic analysis. The causality behind this sequence is to first identify a high-probability binding conformation and then to rigorously assess its stability and affinity in a simulated physiological environment.

G cluster_1 Phase 2: Initial Binding Prediction cluster_2 Phase 3: Dynamic Simulation & Validation cluster_3 Phase 4: In-Depth Analysis PDB Target Selection (e.g., Human NAMPT, PDB ID: 2GVJ) PDB_Prep Protein Structure Preparation (Add H, Assign Charges) PDB->PDB_Prep Ligand Ligand Preparation (3-(pyridin-3-yl)but-2-enoic acid) Ligand_Prep Ligand 3D Structure Generation & Energy Minimization Ligand->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) PDB_Prep->Docking Ligand_Prep->Docking Analysis_Docking Pose Clustering & Scoring Analysis Docking->Analysis_Docking MD_Setup MD System Setup (Solvation & Ionization) Analysis_Docking->MD_Setup MD_Equil System Equilibration (NVT & NPT) MD_Setup->MD_Equil MD_Prod Production MD Simulation (e.g., 100 ns) MD_Equil->MD_Prod Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Prod->Trajectory_Analysis Energy_Calc Binding Free Energy Calculation (MM/GBSA) MD_Prod->Energy_Calc

Caption: Overall computational workflow for modeling ligand-protein interactions.

Experimental Protocols

Target and Ligand Preparation

The foundation of any meaningful simulation is an accurately prepared starting structure. This protocol ensures that the protein is in a chemically correct state and the ligand has a low-energy conformation.

Protocol 3.1.1: Target Protein Preparation

  • Obtain Crystal Structure: Download the crystal structure of Human NAMPT from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2GVJ , which is co-crystallized with a nicotinamide mononucleotide (NMN) product. This provides a clear definition of the active site.

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera or Maestro). Remove all non-essential components, including water molecules, co-solvents, and the original ligand/product.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, which are typically absent in PDB files. Use a tool like H++ or the Protein Preparation Wizard in Maestro to predict the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

  • Energy Minimization: Perform a brief, constrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the protonation step. The backbone atoms should be constrained to preserve the overall fold, while side chains are allowed to relax.

Protocol 3.1.2: Ligand Preparation

  • Generate 2D Structure: Draw the 2D structure of 3-(pyridin-3-yl)but-2-enoic acid in a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform a full geometry optimization using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., GAFF2). This ensures the ligand is in a low-energy, stable conformation.

  • Charge Calculation: Calculate partial atomic charges for the ligand. The AM1-BCC charge model is a widely accepted standard for compatibility with AMBER force fields.

Molecular Docking

Molecular docking serves to predict the preferred orientation of the ligand within the protein's active site and provide an initial estimate of binding affinity.

Protocol 3.2.1: Defining the Binding Site and Running the Docking

  • Define the Search Space: The binding site is defined as a cubic box centered on the position of the original co-crystallized ligand (NMN in PDB: 2GVJ). A box size of 22.5 x 22.5 x 22.5 Å is typically sufficient to encompass the active site and allow for rotational and translational freedom of the ligand.

  • Prepare Input Files: Using tools like AutoDockTools, prepare the PDBQT files for both the prepared protein receptor and the ligand. These files contain the atomic coordinates, charge information, and atom types required by the docking engine.

  • Execute Docking with AutoDock Vina: Run the docking simulation. A typical command would be: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt The config.txt file specifies the coordinates of the search space center and its dimensions.

  • Analyze Results: Vina will output multiple binding poses, ranked by a scoring function (in kcal/mol). The top-scoring pose with the lowest energy value is considered the most probable binding mode.[9] It is crucial to visually inspect this pose to ensure it makes chemical sense (e.g., hydrogen bond donors are near acceptors, hydrophobic parts are in greasy pockets).

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of the stability of the docked pose and a more refined characterization of the intermolecular interactions over time.

MD_Pathway Start Docked Protein-Ligand Complex Solvate Solvation (TIP3P Water Box) Start->Solvate Neutralize Neutralization (Add Na+/Cl- ions) Solvate->Neutralize Minimize Energy Minimization (Steepest Descent & Conjugate Gradient) Neutralize->Minimize Heat Heating (NVT) (Gradual heating to 300K) Minimize->Heat Equilibrate Equilibration (NPT) (Pressure & Density Stabilization) Heat->Equilibrate Production Production MD (100 ns Data Collection) Equilibrate->Production

Caption: Step-by-step workflow for preparing and running an MD simulation.

Protocol 3.3.1: System Setup and Equilibration

  • Force Field Assignment: Use a standard protein force field like AMBER ff19SB for the protein and the General Amber Force Field (GAFF2) for the ligand.

  • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model ), ensuring a minimum distance of 10 Å between the protein and the box edges.

  • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

  • Minimization: Perform a multi-stage energy minimization, first on the water and ions, then on the protein side chains, and finally on the entire system, to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system from 0 K to 300 K over 100 ps while keeping the volume constant. This allows the system to reach the target temperature.

    • NPT Ensemble (Isothermal-Isobaric): Simulate for an additional 500 ps at constant temperature (300 K) and pressure (1 atm). This allows the system density to equilibrate. Successful equilibration is confirmed by stable readouts of temperature, pressure, and density.

Protocol 3.3.2: Production Simulation and Analysis

  • Production Run: After equilibration, run the production simulation for at least 100 ns to generate a trajectory for analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the system and the binding pose. A stable system will show the RMSD plateauing after an initial equilibration period.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify flexible regions, such as loops, versus stable regions, like alpha-helices and beta-sheets.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) throughout the simulation to determine their stability and occupancy.

Data Interpretation and Quantitative Analysis

The final phase involves translating raw simulation data into actionable insights. This is achieved by summarizing quantitative metrics in tables and visualizing key interactions.

Quantitative Binding Metrics

This table presents a hypothetical summary of results that would be generated from the described workflow.

MetricValueInterpretation
Docking Score (Vina) -8.5 kcal/molStrong initial predicted binding affinity.
MD RMSD (Ligand) 1.2 ± 0.3 ÅThe ligand remains stably bound in the active site throughout the simulation.
MM/GBSA ΔG_bind -45.7 ± 5.2 kcal/molFavorable binding free energy, indicating a thermodynamically stable complex.
Key H-Bond Occupancy Asp219 (85.4%)A highly stable hydrogen bond exists between the ligand's carboxylic acid and Asp219.
Key H-Bond Occupancy Tyr18 (65.1%)A moderately stable hydrogen bond forms with the backbone of Tyr18.
NAMPT Inhibition Pathway

Understanding the enzyme's natural function is key to interpreting inhibition data. NAMPT catalyzes the condensation of nicotinamide (Nam) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN). Our putative inhibitor would compete with nicotinamide for binding to the active site.

NAMPT_Pathway Nam Nicotinamide (Substrate) NAMPT NAMPT Enzyme Nam->NAMPT Binds to Active Site PRPP PRPP (Co-substrate) PRPP->NAMPT Binds to Active Site Inhibitor 3-(pyridin-3-yl)but-2-enoic acid (Putative Inhibitor) Inhibitor->NAMPT Competitively Binds NMN NMN (Product) NAMPT->NMN Catalyzes Reaction Blocked Binding Site Blocked NAMPT->Blocked

Caption: Competitive inhibition mechanism of NAMPT.

Conclusion and Future Directions

This guide has detailed a comprehensive and robust computational workflow for investigating the binding of 3-(pyridin-3-yl)but-2-enoic acid to its hypothesized target, NAMPT. By integrating molecular docking, extensive molecular dynamics simulations, and binding free energy calculations, this methodology provides a powerful platform for generating testable hypotheses about the molecule's mechanism of action. The insights gained from analyzing interaction stability, key residue contributions, and binding energetics can directly inform the next cycle of drug design, guiding medicinal chemists in the optimization of potency and selectivity. The self-validating nature of this protocol, from equilibration checks to trajectory stability analysis, ensures a high degree of confidence in the generated results, bridging the gap between computational prediction and experimental validation.

References

  • Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. (2013). Journal of Medicinal Chemistry.
  • Review of various NAMPT inhibitors for the treatment of cancer. (2022). Frontiers in Pharmacology.
  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. (2024).
  • Discovery of a Novel Nicotinamide Phosphoribosyl Transferase (NAMPT) Inhibitor via in Silico Screening. (2012). Journal of Computer Aided Chemistry.
  • Mechanisms of resistance to NAMPT inhibitors in cancer. (2025). Cancer Drug Resistance.
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2020). Anti-Cancer Agents in Medicinal Chemistry.
  • 4-Pyridin-3-yl-but-3-enoic acid | C9H9NO2.PubChem.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2026). Bioorganic & Medicinal Chemistry.
  • (E)-3-(Pyridin-3-yl)but-2-enoic acid.BLDpharm.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry.
  • Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives. (2021).
  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. (2014). Chemical Biology & Drug Design.
  • Computational Modeling Study of the Binding of Aging and Non-Aging Inhibitors with Neurop

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-(Pyridin-3-yl)but-2-enoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Pharmaceutical Development Scientists Document Type: Advanced Laboratory Protocol & Mechanistic Guide Introduction & Strategic Overview 3-(Pyridin-3-yl)but-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Pharmaceutical Development Scientists Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction & Strategic Overview

3-(Pyridin-3-yl)but-2-enoic acid (also known as 3-(3-pyridyl)crotonic acid) is a highly versatile building block used in the synthesis of complex heterocyclic scaffolds, including ring-substituted ellipticines and biologically active indoles[1].

Synthetic Workflow

G SM 3-Acetylpyridine + TEPA Step1 HWE Olefination (NaH, THF, 0°C to RT) SM->Step1 Int1 Ethyl 3-(pyridin-3-yl) but-2-enoate Step1->Int1 80-85% Yield Step2 Saponification (LiOH, THF/H2O) Int1->Step2 Int2 Aqueous Carboxylate Salt Step2->Int2 Step3 Isoelectric Precipitation (pH 5.0) Int2->Step3 Prod 3-(pyridin-3-yl) but-2-enoic acid Step3->Prod 90-95% Yield

Fig 1: Two-step synthesis workflow for 3-(pyridin-3-yl)but-2-enoic acid.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

The first step involves the reaction of 3-acetylpyridine with triethyl phosphonoacetate (TEPA) to form ethyl 3-(pyridin-3-yl)but-2-enoate (CAS: 29971-54-8)[1][2].

Mechanistic Rationale & Expert Insights
  • Base Selection (Causality): Sodium hydride (NaH) is selected over weaker bases (like carbonates) because it irreversibly and quantitatively deprotonates TEPA, driving the formation of the reactive phosphonate carbanion (ylide equivalent). This prevents unreacted TEPA from complicating downstream purification.

  • Temperature Control: The deprotonation of TEPA is highly exothermic and evolves hydrogen gas. Performing this at 0 °C prevents localized overheating, which can lead to the degradation of the phosphonate.

  • Stereoselectivity: The reaction of a ketone typically yields an E/Z mixture. However, thermodynamic control during the oxaphosphetane intermediate collapse favors the E-isomer (where the bulky pyridine ring and the ester group are trans to each other).

Protocol
  • Preparation of the Ylide: To an oven-dried, argon-flushed round-bottom flask, add anhydrous Tetrahydrofuran (THF) (10 mL per gram of ketone). Suspend NaH (60% dispersion in mineral oil, 1.2 equivalents). Cool the suspension to 0 °C using an ice bath.

  • TEPA Addition: Add Triethyl phosphonoacetate (TEPA) (1.1 equivalents) dropwise over 15 minutes. Self-Validation Checkpoint: Observe steady hydrogen gas evolution. The opaque suspension will transition to a clear or slightly yellow homogeneous solution once ylide formation is complete (approx. 30 mins).

  • Ketone Addition: Dilute 3-acetylpyridine (1.0 equivalent) in a small volume of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 6:4, UV detection). The product spot will run higher (less polar) than the starting ketone.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to isolate ethyl 3-(pyridin-3-yl)but-2-enoate as a pale yellow oil.

Step 2: Saponification and Isoelectric Isolation

The ester is hydrolyzed to the target carboxylic acid[3]. Because the product contains a basic pyridine ring and an acidic carboxylate, standard acid/base extraction protocols will fail if the pH is not strictly controlled.

Mechanistic Rationale & Expert Insights
  • Reagent Selection: Lithium hydroxide (LiOH) is preferred over NaOH or KOH. The lithium cation coordinates effectively with the ester carbonyl, accelerating hydrolysis at ambient temperatures and preventing unwanted side reactions (like Michael addition of hydroxide into the α,β-unsaturated system).

  • The Isoelectric Point (pI) Trap: The pyridine nitrogen has a pKa of ~5.2, and the conjugated carboxylic acid has a pKa of ~4.5. At pH < 4, the molecule is a highly water-soluble pyridinium cation. At pH > 6, it is a highly water-soluble carboxylate anion. The product will only precipitate from the aqueous phase at its isoelectric point (pH ~4.8 - 5.0), where it exists as a neutral zwitterion.

Protocol
  • Hydrolysis: Dissolve ethyl 3-(pyridin-3-yl)but-2-enoate (1.0 equivalent) in a 3:1:1 mixture of THF/MeOH/H₂O (10 mL per gram of ester).

  • Base Addition: Add LiOH·H₂O (2.5 equivalents) in one portion. Stir the mixture at room temperature for 12-16 hours.

  • Reaction Monitoring: Self-Validation Checkpoint: Check TLC (DCM/MeOH 9:1). The ester starting material should be completely consumed, with a new, highly polar baseline spot corresponding to the lithium carboxylate salt.

  • Organic Removal: Concentrate the reaction mixture under reduced pressure to remove the THF and MeOH. Dilute the remaining aqueous layer with a small amount of water.

  • Impurities Extraction: Wash the basic aqueous layer twice with Dichloromethane (DCM). Crucial Step: This removes any unreacted ester, mineral oil traces from Step 1, and non-polar organic impurities. Discard the DCM layers.

  • Isoelectric Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter. Stop the addition exactly when the pH reaches 4.8 - 5.0. A white to off-white precipitate will crash out of solution.

  • Isolation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization. Filter the precipitate through a sintered glass funnel, wash with ice-cold water (minimal volume), and dry under high vacuum at 45 °C for 24 hours to yield 3-(pyridin-3-yl)but-2-enoic acid.

Quantitative Data & Analytical Summary

To ensure the self-validating nature of this protocol, compare your analytical results against the expected parameters summarized below.

ParameterStep 1: HWE OlefinationStep 2: Saponification
Target Intermediate/Product Ethyl 3-(pyridin-3-yl)but-2-enoate3-(pyridin-3-yl)but-2-enoic acid
Physical State Pale yellow oilOff-white crystalline solid
Typical Yield 80 - 85%90 - 95%
TLC System (Rf) Hexanes/EtOAc (6:4) → Rf ~0.5DCM/MeOH/AcOH (9:1:0.1) → Rf ~0.3
Key ¹H-NMR Marker (CDCl₃/DMSO) Vinylic proton (C=CH ) at ~6.15 ppm (s)Vinylic proton (C=CH ) at ~6.10 ppm (s)
Critical Control Point Maintain 0 °C during TEPA additionPrecise acidification to pH 4.8 - 5.0

References

  • Sainsbury, M., & Schinazi, R. F. (1981). An efficient synthesis of 3-[1-(3-pyridyl)ethyl]indoles. Journal of the Chemical Society, Chemical Communications, (13), 631-632.[URL: https://pubs.rsc.org/en/content/articlelanding/1981/C3/C39810000631]
  • Guidechem. (n.d.). Ethyl 3-(3-pyridyl)but-2-enoate (CAS 29971-54-8) Properties and Information.[URL: https://www.guidechem.com/reference/dic-29971-54-8.html]
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 174235266, (Z)-2-methyl-3-pyridin-3-ylbut-2-enoic acid.[URL: https://pubchem.ncbi.nlm.nih.gov/compound/174235266]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 3-(Pyridin-3-yl)but-2-enoic Acid Derivatives

Executive Summary & Therapeutic Context 3-(Pyridin-3-yl)but-2-enoic acid and its ester/amide derivatives represent a privileged structural class in contemporary drug discovery. Characterized by an α,β -unsaturated carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

3-(Pyridin-3-yl)but-2-enoic acid and its ester/amide derivatives represent a privileged structural class in contemporary drug discovery. Characterized by an α,β -unsaturated carbonyl system (a crotonate derivative) linked to a basic pyridine ring, these molecules frequently function as covalent warheads (Michael acceptors) or critical structural scaffolds in targeted kinase inhibitors. For example, similar pyridine-acrylic architectures are essential in the development of 1[1] and 2[2].

Constructing this motif with high geometric purity (typically the E-isomer) requires highly controlled carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is the premier methodology for this transformation, offering unmatched functional group tolerance and scalability when handling complex 3[3].

Mechanistic Insights & Causality in Reaction Design

Synthesizing 3-(pyridin-3-yl)but-2-enoic acid derivatives via palladium-catalyzed cross-coupling presents specific chemical hurdles. A successful protocol must be engineered to address the following causal relationships:

  • Catalyst Poisoning by Pyridine: The lone pair on the pyridine nitrogen is a strong σ -donor that can coordinate to the active Pd(0) or Pd(II) species, forming stable, catalytically inactive bis-pyridyl complexes. Solution: Utilizing sterically demanding, electron-rich ligands (e.g., XPhos) or rigid bidentate ligands (e.g., dppf) saturates the coordination sphere of palladium, preventing off-target pyridine binding and maintaining high turnover numbers[4].

  • Protodeboronation of Heteroaryl Boronic Acids: 3-Pyridylboronic acid is highly susceptible to base-catalyzed protodeboronation, a degradation pathway that destroys the starting material before transmetalation can occur. Solution: Employing mild bases (e.g., K2​CO3​ or K3​PO4​ ) in aqueous-organic biphasic solvent systems (e.g., 1,4-Dioxane/Water) at strictly controlled temperatures (70–80 °C) accelerates the transmetalation step while outcompeting the degradation pathway[3].

  • Stereoretention of the Crotonate System: The oxidative addition of Pd(0) into the C(sp2)-Br bond of ethyl 3-bromobut-2-enoate proceeds with retention of configuration. However, elevated temperatures or excessively strong bases can trigger post-coupling isomerization of the α,β -unsaturated ester. Maintaining moderate reaction temperatures (≤80 °C) ensures the preservation of the critical E-geometry.

Synthetic Workflows & Decision Matrix

There are two primary disconnections for assembling this scaffold, dictated by the availability and stability of the starting materials.

SyntheticWorkflow Start Target Scaffold: 3-(pyridin-3-yl)but-2-enoic acid PathA Strategy A (Preferred): 3-Pyridylboronic Acid + Ethyl 3-bromocrotonate Start->PathA PathB Strategy B (Alternative): 3-Bromopyridine + Crotonate Boronic Ester Start->PathB CatA Pd(dppf)Cl2 / K2CO3 Aq. Dioxane, 80°C PathA->CatA CatB Pd2(dba)3 / XPhos / K3PO4 Toluene/H2O, 90°C PathB->CatB Ester Coupled Intermediate: Ethyl 3-(pyridin-3-yl)but-2-enoate CatA->Ester CatB->Ester Hydrolysis LiOH Hydrolysis THF/MeOH/H2O Ester->Hydrolysis Final Final Product: 3-(pyridin-3-yl)but-2-enoic acid Hydrolysis->Final

Figure 1: Divergent Suzuki-Miyaura synthetic workflows for 3-(pyridin-3-yl)but-2-enoic acid.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the optimization landscape for Strategy A (coupling of 3-pyridylboronic acid and ethyl (E)-3-bromobut-2-enoate). The data illustrates the critical balance between yield and stereoretention.

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)E/Z Ratio
Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)Toluene/EtOH/ H2​O 904295:5
Pd(dppf)Cl2​ (5%) K2​CO3​ (2.5) 1,4-Dioxane/ H2​O 80 88 >99:1
Pd2​(dba)3​
  • XPhos (2%)
K3​PO4​ (2.0)THF/ H2​O 7091>99:1
Pd(OAc)2​
  • SPhos (5%)
  • Cs2​CO3​ (2.0)DMF/ H2​O 1006585:15

    Note: Elevated temperatures in DMF coupled with the strong base Cs2​CO3​ led to partial isomerization of the crotonate double bond and increased protodeboronation of the pyridylboronic acid.

    Detailed Experimental Protocol (Strategy A)

    Self-Validating Synthesis of Ethyl (E)-3-(pyridin-3-yl)but-2-enoate and subsequent hydrolysis.

    Materials Required:
    • 3-Pyridylboronic acid (1.2 equiv, 12.0 mmol, 1.47 g)

    • Ethyl (E)-3-bromobut-2-enoate (1.0 equiv, 10.0 mmol, 1.93 g)

    • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.5 mmol, 408 mg)

    • Potassium carbonate ( K2​CO3​ , 2.5 equiv, 25.0 mmol, 3.45 g)

    • 1,4-Dioxane (Anhydrous, degassed)

    • Deionized Water (degassed)

    Step-by-Step Methodology:
    • Reaction Setup : To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add ethyl (E)-3-bromobut-2-enoate, 3-pyridylboronic acid, and the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst.

    • Atmosphere Exchange : Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times. Causality: A strictly inert atmosphere prevents the oxidative homocoupling of the boronic acid and the premature oxidation of the active Pd(0) species.

    • Solvent Addition : Via a gas-tight syringe, inject 40 mL of degassed 1,4-Dioxane, followed by a freshly prepared, degassed aqueous solution of K2​CO3​ (3.45 g dissolved in 10 mL H2​O ).

    • Heating & Monitoring : Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800–1000 rpm) to ensure maximum interfacial surface area in the biphasic mixture. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1, UV active). Complete consumption of the bromide is typically observed within 4–6 hours.

    • Workup : Cool the mixture to room temperature. Filter the dark suspension through a short pad of Celite to remove palladium black and precipitated inorganic salts. Wash the Celite pad thoroughly with EtOAc (50 mL).

    • Extraction : Transfer the filtrate to a separatory funnel. Separate the aqueous layer and extract it with additional EtOAc (2 x 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes). The product, Ethyl (E)-3-(pyridin-3-yl)but-2-enoate, elutes as a pale yellow oil.

    • Hydrolysis to Free Acid : Dissolve the purified ester (5.0 mmol) in a solvent mixture of THF/MeOH/ H2​O (2:1:1, 20 mL). Add LiOH⋅H2​O (15.0 mmol, 3.0 equiv). Stir at room temperature for 12 hours. Carefully acidify the mixture to pH 4.5 using 1M HCl (isoelectric point of the pyridine-carboxylic acid zwitterion). Extract with EtOAc, dry, and concentrate to yield pure 3-(pyridin-3-yl)but-2-enoic acid.

    CatalyticCycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ethyl 3-bromocrotonate PdII_1 Pd(II) Complex OA->PdII_1 TM Trans- metalation PdII_1->TM K2CO3 Base PdII_2 Diaryl Pd(II) TM->PdII_2 3-Pyridylboronic acid RE Reductive Elimination PdII_2->RE RE->Pd0 Product Release

    Figure 2: Pd-catalyzed Suzuki-Miyaura cycle highlighting cross-coupling of crotonate systems.

    References

    • Development of a Potent and Specific FGFR4 Inhibitor for the Treatment of Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

    • Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

    • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

    • Highly bulky and stable geometry-constrained iminopyridines: Synthesis, structure and application in Pd-catalyzed Suzuki coupling of aryl chlorides Source: R Discovery URL:[Link]

    Sources

    Method

    Application Note: The Role of 3-(Pyridin-3-yl)but-2-enoic Acid in Advanced Coordination Chemistry and MOF Synthesis

    Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Chemical Profile & Mechanistic Insights 3-(Pyridin-3-yl)but-2-enoic aci...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

    Chemical Profile & Mechanistic Insights

    3-(Pyridin-3-yl)but-2-enoic acid (3-PBEA) is a highly versatile, bifunctional organic ligand. It is the β -methylated derivative of the widely utilized trans-3-(3-pyridyl)acrylic acid (CAS: 19337-97-4). In coordination chemistry and the synthesis of Metal-Organic Frameworks (MOFs), this class of ligands is prized for its ability to act as a structural bridge between disparate metal centers, facilitating the creation of complex multidimensional topologies[1].

    Hard-Soft Acid-Base (HSAB) Synergy

    The architectural utility of 3-PBEA stems from its distinct binding sites, which operate under Pearson’s HSAB theory:

    • Soft/Borderline Site (Pyridine Nitrogen): The heterocyclic nitrogen is a borderline base, showing a strong kinetic and thermodynamic preference for borderline/soft transition metals (d-block) such as Zn(II), Cd(II), Co(II), and Ni(II).

    • Hard Site (Carboxylate Group): The α,β -unsaturated carboxylic acid, once deprotonated, provides hard oxygen donors. These are highly oxophilic and preferentially coordinate to hard f-block lanthanides (e.g., Eu(III), Tb(III)) or early transition metals.

    Steric and Electronic Causality

    Unlike its unmethylated counterpart, the presence of the β -methyl group in 3-PBEA introduces critical steric hindrance. This bulk forces a slight deviation in the dihedral angle between the pyridine ring and the alkene plane. Mechanistically, this prevents dense lattice interpenetration (a common issue in standard pyridyl-acrylate networks) and promotes the formation of higher-void-volume structures or unique knotted networks[2]. Furthermore, the conjugated π -system facilitates efficient intramolecular energy transfer (the "antenna effect"), making it an ideal sensitizer for luminescent lanthanide-based coordination polymers[1].

    Coordination Modes & Structural Geometries

    To predict the final topology of the coordination polymer, researchers must understand how 3-PBEA partitions its binding modes based on the selected metal nodes.

    Table 1: Summary of 3-PBEA Coordination Modes

    Coordination ModeActive Donor AtomsPreferred Metal Ions (HSAB)Resulting Structural Motif
    Monodentate Pyridine Nitrogen (Soft)Zn(II), Cd(II), Cu(II)1D Chains, 2D Corrugated Sheets
    Bidentate Chelating Carboxylate Oxygens (Hard)Ln(III) (e.g., Eu, Tb, Gd)Discrete Nodes, Secondary Building Units (SBUs)
    Bridging ( μ2​ or μ3​ ) Carboxylate + PyridineMixed d-f block metals3D Heterometallic Frameworks, Knotted Networks

    Experimental Protocol: Hydrothermal Synthesis of a 3D Heterometallic (d-f) MOF

    The following protocol details the synthesis of a luminescent heterometallic coordination polymer using 3-PBEA, Zn(II), and Eu(III). Hydrothermal synthesis is employed to overcome kinetic traps and yield thermodynamically stable, highly crystalline networks[2].

    Step-by-Step Methodology

    Phase 1: Ligand Activation

    • Suspension: Suspend 3.0 mmol of 3-PBEA in 20 mL of distilled water.

    • Deprotonation: Slowly add 3.0 mmol of NaOH (1M aqueous solution) under continuous magnetic stirring.

      • Causality: The carboxylic acid must be deprotonated to generate the active carboxylate anion ( R−COO− ), which is required to initiate hard O-donor coordination.

    Phase 2: Metal Node Integration 3. d-Block Addition: Add 3.0 mmol of ZnCl2​ to the clear ligand solution. Stir for 15 minutes.

    • Causality: Zn(II) rapidly coordinates to the pyridine nitrogen, forming the primary 1D or 2D structural backbone.
    • f-Block Addition: Add 1.5 mmol of Eu(NO3​)3​⋅6H2​O
    • Stir until a homogeneous suspension is achieved.
    • Causality: The Eu(III) ions cross-link the Zn-ligand chains by binding to the available hard carboxylate oxygens, expanding the structure into a 3D heterometallic lattice.

    Phase 3: Hydrothermal Assembly 5. Reactor Loading: Transfer the mixture into a 120 mL Teflon-lined stainless steel autoclave, filling it to roughly 75% capacity to maintain optimal autogenous pressure. 6. Thermal Processing: Seal and heat the autoclave in a programmable oven at 150 °C for 72 hours.

    • Causality: High temperature and pressure increase the solubility of intermediate oligomers, allowing reversible bond formation (error-correction) that leads to a defect-free, thermodynamically stable crystal lattice[2].
    • Controlled Cooling: Program the oven to quench-cool at a strict rate of 0.5 °C/min down to room temperature.
    • Causality: Rapid cooling causes kinetic precipitation of amorphous powders. A slow, controlled descent ensures the nucleation and growth of X-ray quality single crystals.
    Self-Validating Quality Control (QC)
    • In-Process pH Validation: During Phase 1, if the solution remains turbid after NaOH addition, deprotonation is incomplete. Action: Adjust the pH to exactly 6.5–7.0 using micro-aliquots of 0.1M NaOH. A perfectly clear solution validates successful activation.

    • Post-Synthesis Validation: Wash the resulting crystals with distilled water and ethanol. Expose the dried crystals to a standard UV lamp (254 nm or 365 nm). Validation: A strong characteristic red emission confirms the successful incorporation of Eu(III) and the functional "antenna effect" of the 3-PBEA ligand[1].

    Pathway Visualization

    The following diagram illustrates the logical flow of the synthesis, highlighting the dual-pathway coordination mechanism driven by the bifunctional nature of the ligand.

    G Ligand 3-(pyridin-3-yl)but-2-enoic acid (Ligand Preparation) Deprotonation Base Addition (NaOH) pH 6.5 - 7.0 Ligand->Deprotonation Activate O-donors DBlock d-Block Metal Addition (e.g., Zn²⁺, Co²⁺) Deprotonation->DBlock Soft N-donor binding FBlock f-Block Metal Addition (e.g., Eu³⁺, Tb³⁺) Deprotonation->FBlock Hard O-donor binding Hydrothermal Hydrothermal Synthesis (120°C - 170°C, 72h) DBlock->Hydrothermal FBlock->Hydrothermal Cooling Controlled Quench/Cooling (0.5°C / min) Hydrothermal->Cooling Overcome kinetic traps MOF 3D Heterometallic MOF (Luminescent Polymer) Cooling->MOF Thermodynamic assembly

    Workflow for 3D heterometallic MOF synthesis using 3-(pyridin-3-yl)but-2-enoic acid.

    References

    • Inorganic Chemistry (ACS Publications). Knotted Network Consisting of 3-Threads and a Zwitterionic One-Dimensional Polymorphs of trans-3-(3-Pyridyl)acrylate of Cobalt and Nickel. Retrieved March 26, 2026. Available at:[Link]

    Sources

    Application

    Application Note: Divergent Functionalization of Pyridine Rings Using 3-(Pyridin-3-yl)but-2-enoic Acid

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, self-validating guide for the functionalization of the pyridine core and the α,β -unsaturated...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, self-validating guide for the functionalization of the pyridine core and the α,β -unsaturated side chain of 3-(pyridin-3-yl)but-2-enoic acid, a highly versatile building block in pharmaceutical synthesis.

    Strategic Utility of the Building Block

    The molecule 3-(pyridin-3-yl)but-2-enoic acid (also known as β -methyl-3-pyridineacrylic acid) presents a unique topological framework for drug discovery. It contains three distinct reactive nodes:

    • The Pyridine Core: An electron-deficient aromatic system capable of directed C-H functionalization.

    • The α,β -Unsaturated Alkene: A Michael acceptor and a platform for decarboxylative cross-coupling.

    • The Carboxylic Acid: A traceless directing group or a functional handle for amidation and cyclization.

    By selectively targeting these nodes, chemists can rapidly generate libraries of complex, stereodefined heterocycles such as C-6 alkylated pyridines, highly substituted vinyl pyridines, and fused naphthyridinone scaffolds.

    Workflow Core 3-(Pyridin-3-yl)but-2-enoic Acid (Core Building Block) Minisci Minisci Radical C-H Alkylation (AgNO3 / Persulfate) Core->Minisci Decarb Decarboxylative Cross-Coupling (Pd(OAc)2 / Ag2CO3) Core->Decarb Amidation Amidation & Cyclization (EDC / Pd-Catalyzed) Core->Amidation Prod1 C-6 Alkylated Pyridine (Late-Stage Functionalization) Minisci->Prod1 Prod2 Substituted Vinyl Pyridine (Complex Alkene Synthesis) Decarb->Prod2 Prod3 Fused Naphthyridinone (Bicyclic Scaffold) Amidation->Prod3

    Caption: Divergent synthetic workflows for 3-(pyridin-3-yl)but-2-enoic acid functionalization.

    Mechanistic Rationale & Causality

    To achieve high yields and regioselectivity, experimental conditions must be tailored to the electronic properties of the building block.

    • Minisci-Type C-H Alkylation: Electrophilic aromatic substitution (SEAr) on pyridine rings is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom. The bypasses this by utilizing nucleophilic carbon radicals [1]. By adding an acid (e.g., TFA), the pyridine nitrogen is protonated, significantly lowering the LUMO of the ring. The nucleophilic alkyl radical then attacks the most electron-deficient and sterically accessible position (C-6), avoiding the bulky but-2-enoic acid group at C-3.

    • Decarboxylative Cross-Coupling: The carboxylic acid moiety can be utilized as a traceless directing group. Under palladium catalysis and oxidative conditions, the acid undergoes [2]. The extrusion of CO2 serves as the thermodynamic driving force, generating a reactive vinyl-palladium intermediate that readily couples with aryl halides without the need for pre-formed, toxic organometallic reagents (e.g., stannanes).

    Mechanism Init Ag+ + S2O8(2-) Initiation RadGen Ag2+ + R-COOH Alkyl Radical (R•) Generation Init->RadGen Ag2+ formed Attack Nucleophilic Attack on Protonated Pyridine RadGen->Attack R• + CO2 RadCat Radical Cation Intermediate Attack->RadCat Regioselective Rearom Rearomatization (HAT) C-6 Alkylated Product RadCat->Rearom -H+, -e-

    Caption: Causality of the Minisci radical C-H alkylation mechanism on the pyridine core.

    Self-Validating Experimental Protocols

    Protocol A: Regioselective C-6 Alkylation via Minisci Reaction

    This protocol describes the introduction of a cyclopropyl group to the C-6 position of the pyridine ring using cyclopropanecarboxylic acid as the radical source [3].

    Mechanistic Causality: Silver nitrate acts as a catalyst, oxidized by ammonium persulfate to Ag(II), which subsequently oxidizes the aliphatic carboxylic acid to generate an alkyl radical via decarboxylation. The biphasic solvent system (DCE/H2O) ensures the solubility of both the organic substrate and the inorganic oxidants.

    Step-by-Step Procedure:

    • Setup: To a 20 mL culture tube equipped with a Teflon-lined screw cap, add 3-(pyridin-3-yl)but-2-enoic acid (0.5 mmol, 1.0 equiv) and cyclopropanecarboxylic acid (1.5 mmol, 3.0 equiv).

    • Activation: Add trifluoroacetic acid (TFA, 0.5 mmol, 1.0 equiv) to protonate the pyridine ring, ensuring high regioselectivity for the C-6 position.

    • Catalyst & Oxidant: Add AgNO3 (17 mg, 0.1 mmol, 20 mol%) and (NH4)2S2O8 (228 mg, 1.0 mmol, 2.0 equiv).

    • Solvent Addition: Add a 1:1 mixture of 1,2-dichloroethane (DCE) and deionized water (5.0 mL total volume). Seal the tube.

    • Reaction: Stir the biphasic mixture vigorously at 50 °C for 6 hours.

    • In-Process Control (Self-Validation): Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=178.08 ) is fully consumed, replaced by the product mass ( [M+H]+=218.11 ).

    • Isolation: Cool to room temperature. Adjust the aqueous layer to pH 5.0 using saturated NaHCO3 (targeting the isoelectric point of the zwitterionic product). Extract with 10% isopropanol in chloroform ( 3×10 mL). Dry over anhydrous Na2SO4 and concentrate in vacuo.

    Protocol B: Palladium-Catalyzed Decarboxylative Cross-Coupling

    This protocol converts the α,β -unsaturated acid into a highly substituted vinyl pyridine via cross-coupling with 4-iodoanisole.

    Mechanistic Causality: Ag2CO3 plays a dual role: it acts as a base to deprotonate the carboxylic acid and facilitates the extrusion of CO2 by forming a reactive silver carboxylate intermediate. This intermediate undergoes transmetalation with the Pd(II) catalyst.

    Step-by-Step Procedure:

    • Setup: In an oven-dried Schlenk flask under N2 atmosphere, combine 3-(pyridin-3-yl)but-2-enoic acid (0.5 mmol, 1.0 equiv), 4-iodoanisole (0.6 mmol, 1.2 equiv), Pd(OAc)2 (11 mg, 0.05 mmol, 10 mol%), and Ag2CO3 (206 mg, 0.75 mmol, 1.5 equiv).

    • Solvent: Add anhydrous DMSO (3.0 mL).

    • Reaction: Heat the mixture to 110 °C and stir for 12 hours.

    • In-Process Control (Self-Validation): Observe the evolution of CO2 gas (bubbling) during the initial heating phase. TLC (Hexanes/EtOAc 1:1) should show the appearance of a new UV-active spot (product) with a higher Rf value than the highly polar starting acid.

    • Isolation: Cool the mixture, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove Pd and Ag salts. Wash the organic filtrate with water ( 3×10 mL) to remove DMSO, dry over Na2SO4, and purify via silica gel chromatography.

    Protocol C: Chemoselective Amidation (Avoiding Michael Addition)

    Amidation of α,β -unsaturated systems often suffers from competitive aza-Michael addition. This protocol ensures exclusive reactivity at the carboxylate.

    Mechanistic Causality: By utilizing EDC·HCl and HOBt at 0 °C, the carboxylic acid is rapidly converted into an active OBt-ester. The low temperature kinetically favors the direct attack of the amine on the activated carbonyl over the conjugate addition to the β -position.

    Step-by-Step Procedure:

    • Setup: Dissolve 3-(pyridin-3-yl)but-2-enoic acid (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C in an ice bath.

    • Activation: Add EDC·HCl (1.2 mmol, 1.2 equiv) and HOBt (1.2 mmol, 1.2 equiv). Stir for 15 minutes to form the active ester.

    • Coupling: Add benzylamine (1.1 mmol, 1.1 equiv) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv).

    • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

    • In-Process Control (Self-Validation): Analyze by 1H-NMR of an aliquot. The preservation of the alkene proton singlet (~6.5 ppm) confirms that no aza-Michael addition has occurred.

    • Isolation: Quench with saturated aqueous NH4Cl, extract with DCM, wash with brine, and concentrate.

    Quantitative Data Summary

    The following table summarizes the expected outcomes and analytical parameters for the three functionalization protocols:

    Functionalization PathwayTarget Bond FormedReagents / CatalystTypical YieldRegioselectivity / ChemoselectivityReaction Time
    Protocol A: Minisci Alkylation Pyridine C(sp2) – C(sp3)Cyclopropanecarboxylic acid, AgNO3, (NH4)2S2O865 - 75%>20:1 (C-6 over C-2 or C-4)6 hours
    Protocol B: Decarboxylative Coupling Alkene C(sp2) – C(sp2)4-Iodoanisole, Pd(OAc)2, Ag2CO370 - 82%Complete retention of alkene geometry (E/Z)12 hours
    Protocol C: Chemoselective Amidation Carbonyl C(sp2) – N(sp3)Benzylamine, EDC·HCl, HOBt, DIPEA85 - 95%>99% (No aza-Michael addition observed)4 hours

    References

    • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines Source: Journal of the American Chemical Society (J. Am. Chem. Soc.), 2021, 143, 11927-11933. (PMC: NIH) URL:[Link]

    • Recent advances in decarboxylative C-C bond formation using direct or in situ generated alkenyl acids Source: Catalysis Reviews, 2019. (ResearchGate) URL:[Link]

    • An Intramolecular Minisci Reaction in Aqueous Media Using Langlois' Reagent Source: The Journal of Organic Chemistry (J. Org. Chem.), 2025. (ACS Publications) URL:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting 3-(Pyridin-3-yl)but-2-enoic Acid Synthesis

    Welcome to the Technical Support and Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 3-(pyridin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support and Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 3-(pyridin-3-yl)but-2-enoic acid.

    The most reliable and scalable route to this target relies on a two-phase approach: a Horner-Wadsworth-Emmons (HWE) olefination of 3-acetylpyridine to form an intermediate ester, followed by saponification to yield the final acid [1]. However, researchers frequently encounter two major roadblocks: incomplete ketone conversion during the HWE step and catastrophic mass loss during the final aqueous workup.

    This guide breaks down the causality behind these issues and provides self-validating protocols to guarantee high overall reaction yields.

    Synthetic Workflow Overview

    G A 3-Acetylpyridine + Triethyl phosphonoacetate B NaH or LiHMDS, THF 0°C to RT A->B C Ethyl 3-(pyridin-3-yl)but-2-enoate (E/Z mixture) B->C Phase 1: HWE Olefination D LiOH, THF/H2O RT to 50°C C->D E 3-(Pyridin-3-yl)but-2-enoic acid (Target Compound) D->E Phase 2: Saponification & Isoelectric Isolation

    Synthetic workflow for 3-(pyridin-3-yl)but-2-enoic acid via HWE olefination and saponification.

    Phase 1: Horner-Wadsworth-Emmons (HWE) Olefination

    Unlike highly reactive aldehydes, 3-acetylpyridine contains a methyl group that introduces both steric hindrance and electron-donating character, reducing the electrophilicity of the carbonyl carbon. This inherently lowers the reaction rate and can stall conversion.

    Optimized Experimental Protocol: Ketone to Ester

    Self-Validation Metric: Complete disappearance of the ketone by TLC; appearance of a new UV-active spot (E/Z ester mixture).

    • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

    • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

    • Ylide Formation: Add triethyl phosphonoacetate (1.2 eq) dropwise. Causality note: Hydrogen gas evolution must be observed. Stir for 30 minutes until the solution becomes clear, indicating complete phosphonate carbanion formation.

    • Carbonyl Addition: Add 3-acetylpyridine (1.0 eq) dropwise at 0 °C.

    • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours.

    • Quench & Extract: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 50 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    FAQ & Troubleshooting: HWE Step

    Q: My reaction stalls at 60% conversion. How can I drive it to completion? A: The standard NaH/THF system sometimes fails to maintain a high enough concentration of the active ylide due to the sluggish reactivity of the ketone. Solution: Switch your base to Lithium hexamethyldisilazide (LiHMDS) at -78 °C, then warm to RT. LiHMDS is a stronger, non-nucleophilic base that ensures 100% deprotonation of the phosphonoacetate without participating in side reactions.

    Q: I am getting a mixture of isomers. How do I control E/Z selectivity? A: Standard HWE conditions inherently favor the thermodynamic E-isomer, but the steric bulk of the methyl group on 3-acetylpyridine reduces this selectivity compared to standard aldehydes, often resulting in an 80:20 (E:Z) mixture [2]. Solution: If pure E-isomer is required, you can often separate the isomers via silica gel chromatography (the Z-isomer typically elutes faster). Alternatively, thermodynamic equilibration can be forced post-isolation using photocatalytic E/Z isomerization techniques [2].

    Quantitative Data: Base Selection Impact on HWE Step
    BaseSolventTemp (°C)Ketone Conversion (%)E:Z RatioMechanistic Note
    NaHTHF0 to 2565 - 7585:15Standard conditions; moderate conversion due to ketone sterics.
    LiHMDSTHF-78 to 25> 9080:20Stronger, non-nucleophilic base improves ylide concentration.
    NaOEtEtOH25 to 7850 - 6090:10Reversible addition; lower yield but higher thermodynamic E-selectivity.

    Phase 2: Saponification and Isolation

    The most critical point of failure in this synthesis is not the chemical hydrolysis itself, but the physical isolation of the product. The target molecule, 3-(pyridin-3-yl)but-2-enoic acid, is amphoteric. It contains a basic pyridine nitrogen and an acidic carboxylic acid.

    Optimized Experimental Protocol: Ester to Acid

    Self-Validation Metric: Aqueous layer pH must be exactly 4.5 prior to extraction.

    • Hydrolysis: Dissolve the intermediate ethyl 3-(pyridin-3-yl)but-2-enoate in a 3:1 mixture of THF and H₂O (0.1 M).

    • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq). Stir at RT for 4–6 hours. Monitor by TLC until the ester is completely consumed.

    • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the THF. (Do not skip this step, or the subsequent precipitation will fail).

    • Isoelectric Precipitation (CRITICAL): Cool the remaining aqueous phase in an ice bath. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 4.5 .

    • Isolation: At pH 4.5, the zwitterionic form of the product maximizes, and organic solubility peaks. Extract the aqueous layer extensively with a polar organic solvent (e.g., 10% MeOH in Dichloromethane) or filter the resulting precipitate directly.

    FAQ & Troubleshooting: Saponification Step

    Q: My ester hydrolyzed perfectly according to TLC, but I recovered zero product after the aqueous workup. Where did it go? A: You likely over-acidified the aqueous layer. If you drop the pH to 1-2 (standard protocol for normal carboxylic acids), the pyridine ring becomes protonated, forming a highly water-soluble pyridinium salt. If you leave the pH > 7, it remains a water-soluble carboxylate salt. You must target the isoelectric point (pI ~ 4.5) to ensure the molecule is neutral overall, allowing it to partition into the organic phase.

    G Start Issue: Low Overall Yield Q1 Where is the mass loss occurring? Start->Q1 HWE Phase 1: HWE Reaction (Incomplete Ketone Conversion) Q1->HWE Sap Phase 2: Saponification (Loss during extraction) Q1->Sap Sol1 Action: Switch base from NaH to LiHMDS Increase reaction time HWE->Sol1 Sol2 Action: Adjust aqueous workup to pH ~4.5 (Isoelectric point of pyridine-acid) Sap->Sol2

    Troubleshooting logic tree identifying key yield-loss stages and corrective actions.

    References

    • Sainsbury, M., & Schinazi, R. F. (1981). An Efficient Synthesis of 3-[1-(3-Pyridyl)ethyl]indoles. J.C.S. Chem. Comm., 631. Available at:[Link]

    • Metternich, J. B., et al. (2017). Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. The Journal of Organic Chemistry. Available at:[Link]

    Optimization

    troubleshooting low solubility of 3-(pyridin-3-yl)but-2-enoic acid in polar aprotic solvents

    Technical Support Center: Troubleshooting Low Solubility of 3-(pyridin-3-yl)but-2-enoic acid in Polar Aprotic Solvents Welcome to the Technical Support Center. This guide is designed for researchers, application scientis...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting Low Solubility of 3-(pyridin-3-yl)but-2-enoic acid in Polar Aprotic Solvents

    Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals encountering solvation bottlenecks with 3-(pyridin-3-yl)but-2-enoic acid. Below, you will find mechanistically grounded insights, step-by-step resolution protocols, and targeted FAQs to keep your synthetic workflows moving.

    Mechanistic Insight: The Causality of Poor Solvation

    To troubleshoot solubility, we must first understand the solid-state thermodynamics of the solute. 3-(pyridin-3-yl)but-2-enoic acid is an amphoteric molecule, featuring both a basic pyridine nitrogen and an acidic carboxylic acid moiety.

    In the solid state, molecules of this class frequently crystallize as zwitterions or form highly stable, intermolecularly hydrogen-bonded networks (e.g., carboxylic acid dimers or acid-pyridine head-to-tail chains)[1].

    While polar aprotic solvents (such as Acetonitrile, Acetone, DMF, and DMSO) possess high dielectric constants and dipole moments capable of stabilizing free ions, they fundamentally lack hydrogen bond donors (they contain no O-H or N-H bonds)[2]. Consequently, these solvents cannot provide the necessary enthalpic payoff—via hydrogen bonding to the carboxylate or pyridine nitrogen—required to break the high lattice energy of the zwitterionic crystal. The result is a persistent, cloudy suspension.

    SolvationMechanism Solid Zwitterionic Crystal Aprotic Pure Aprotic (Fails) Solid->Aprotic High Lattice Energy Solvated Solvated Species Solid->Solvated Direct Dissolution (with Cosolvent) Protic Protic/Ionic Intervention Aprotic->Protic Add Additive Protic->Solvated H-Bonding/ Ionization

    Thermodynamic pathways for solvating zwitterionic crystals in organic media.

    Quantitative Data: Solubility Profiles of Pyridinecarboxylic Acid Derivatives

    To predict the behavior of 3-(pyridin-3-yl)but-2-enoic acid, we can look at the quantitative solubility data of structurally analogous pyridinecarboxylic acids (like picolinic acid) across different solvent classes[3].

    Solvent TypeExample SolventsSolvation Capability for ZwitterionsMechanistic Limitation / Advantage
    Polar Protic Water, MethanolHigh (>800 g/kg in H₂O)Donates H-bonds to disrupt the crystal lattice effectively.
    Polar Aprotic Acetonitrile, AcetoneLow (~17 g/kg in MeCN)Lacks H-bond donors; cannot break intermolecular networks.
    Strongly Polar Aprotic DMSO, DMFModerate (Often hazy)High dipole moment partially solvates, but dissolution is kinetically slow[4].

    Step-by-Step Troubleshooting Methodologies

    When pure polar aprotic solvents fail, you must alter the thermodynamic landscape of the mixture. Choose one of the following self-validating protocols based on your downstream application constraints.

    Protocol A: Chemical Disruption via pH Modulation (Ionization)

    The most effective way to dissolve a zwitterionic network in an aprotic solvent is to destroy the zwitterion by converting the molecule into a highly lipophilic salt.

    • Suspend the 3-(pyridin-3-yl)but-2-enoic acid in the target polar aprotic solvent (e.g., DMF or MeCN) at your desired reaction concentration.

    • Select an Ionization Agent :

      • To form a carboxylate salt: Add 1.1 to 1.5 equivalents of a lipophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

      • To form a pyridinium salt: Add 1.1 equivalents of an organic acid, such as Trifluoroacetic acid (TFA).

    • Agitate : Vortex or stir the mixture for 2–5 minutes at ambient temperature.

    • Validation : The suspension will rapidly clarify into a transparent solution as the neutral/zwitterionic lattice breaks down into a solvent-compatible ion pair.

    Protocol B: Thermodynamic Disruption via Protic Cosolvents

    If your downstream application precludes the use of excess acid or base, introducing a small fraction of a protic solvent can provide the necessary H-bond donors to "unzip" the crystal lattice.

    • Prepare the primary suspension in the polar aprotic solvent.

    • Spike the mixture with 5–10% (v/v) of a polar protic cosolvent (e.g., Methanol or Water).

    • Heat the mixture gently to 50–60 °C while stirring. The protic solvent acts as a molecular wedge, donating protons to the carboxylate and accepting protons from the pyridinium.

    • Validation : Allow the solution to cool to room temperature. If precipitation reoccurs (indicating supersaturation), incrementally increase the cosolvent ratio by 2% until stable at room temperature.

    Protocol C: Kinetic Acceleration via Thermal-Mechanical Energy

    For strongly polar aprotic solvents like DMSO, the thermodynamic solubility limit might actually be sufficient, but the kinetic dissolution rate is extremely slow due to particle agglomeration[4].

    • Seal the suspension in a reaction vial.

    • Sonicate in an ultrasonic bath at 40–50 °C for 15–30 minutes.

    • Validation : Cavitation forces will mechanically break down particle agglomerates, exponentially increasing the surface area for solvent interaction until the solution is clear.

    SolubilityWorkflow Start Issue: Low Solubility in Polar Aprotic Solvent Analyze Analyze Zwitterionic Solid-State Network Start->Analyze Modulate Protocol A: pH Modulation (Add TFA or DIPEA) Analyze->Modulate Disrupts Ionic Lattice Cosolvent Protocol B: Protic Cosolvent (Add 5-10% MeOH/H2O) Analyze->Cosolvent Provides H-Bond Donors Thermal Protocol C: Thermal/Mechanical (Heat to 50°C + Sonication) Analyze->Thermal Overcomes Kinetic Barrier Success Solvated Monomer Ready for Reaction Modulate->Success Cosolvent->Success Thermal->Success

    Workflow for disrupting zwitterionic lattices in polar aprotic solvents.

    Frequently Asked Questions (FAQs)

    Q1: I successfully dissolved the compound in DMSO with heating, but it crashed out immediately when cooled to room temperature. Why? A1: You achieved a supersaturated solution kinetically, but exceeded the thermodynamic solubility limit of the pure aprotic solvent at room temperature. To prevent this, you must permanently alter the thermodynamics by either decreasing the overall concentration, adding a protic cosolvent (Protocol B), or converting it to a salt (Protocol A).

    Q2: Can I use the DIPEA-solvated form directly in an amide cross-coupling reaction (e.g., using HATU or EDC)? A2: Yes. In fact, standard amide coupling protocols in DMF or MeCN explicitly require an organic base (like DIPEA) to deprotonate the carboxylic acid for activation and to neutralize the amine nucleophile. Adding the base upfront not only solves your solubility issue but perfectly primes the molecule for the coupling reagent.

    Q3: Why does Acetone fail completely as a solvent for this, even with prolonged heating? A3: Acetone is a polar aprotic solvent with a relatively low boiling point (56 °C) and a lower dielectric constant than DMSO. It lacks both the thermal range to provide sufficient kinetic energy to break the lattice and the H-bond donating capacity required to stabilize the zwitterion[2].

    Q4: Will esterification help if I only need the pyridine ring for my next synthetic step? A4: Absolutely. Derivatization of the carboxylic acid group into an ester (e.g., a methyl or ethyl ester) removes the acidic proton, completely preventing zwitterion formation and intermolecular acid-dimer hydrogen bonding[4]. The resulting ester will be highly lipophilic and will dissolve readily in pure polar aprotic solvents.

    References

    • MDPI. "Solubility and Crystallization Studies of Picolinic Acid." MDPI. URL: [Link]

    • ResearchGate. "A Solubility Comparison of Neutral and Zwitterionic Polymorphs." ResearchGate. URL:[Link]

    • Master Organic Chemistry. "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents." Master Organic Chemistry. URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Recrystallization of 3-(Pyridin-3-yl)but-2-enoic Acid

    This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the purification of 3-(pyridin-3-yl)but-2-enoic acid via recrystallization. T...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the purification of 3-(pyridin-3-yl)but-2-enoic acid via recrystallization. This document is structured to provide both foundational knowledge and practical, actionable troubleshooting advice to overcome common challenges encountered during the purification of this and structurally related pyridine carboxylic acids.

    I. Frequently Asked Questions (FAQs)

    This section addresses common questions regarding the recrystallization of 3-(pyridin-3-yl)but-2-enoic acid, providing concise answers to guide your initial experimental design.

    Q1: What are the key physicochemical properties of 3-(pyridin-3-yl)but-2-enoic acid to consider for recrystallization?

    While detailed experimental data for 3-(pyridin-3-yl)but-2-enoic acid is not extensively published, we can infer its properties from its structure and related compounds like 4-pyridin-3-yl-but-3-enoic acid and other pyridine carboxylic acids.[1][2] The molecule possesses both a polar carboxylic acid group and a basic pyridine ring, making it amphoteric. The presence of the but-2-enoic acid chain adds some non-polar character. The key properties to consider are its zwitterionic potential in aqueous solutions and its ability to form strong hydrogen bonds. These factors will significantly influence its solubility in different solvents.

    Q2: How do I select an appropriate solvent for the recrystallization of 3-(pyridin-3-yl)but-2-enoic acid?

    The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given the polar nature of the molecule, polar protic solvents are a good starting point. The general principle is "like dissolves like." A systematic approach to solvent screening is recommended.

    Q3: My compound "oils out" instead of forming crystals. What should I do?

    "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too high, or the solution is supersaturated to a great extent. To remedy this, you can try using a lower-boiling point solvent, adding a small amount of a co-solvent to reduce the overall solvating power, or ensuring a slower cooling rate.

    Q4: I am experiencing low recovery of my purified product. What are the likely causes?

    Low recovery can stem from several factors: using an excessive amount of solvent, cooling the solution too rapidly, premature crystallization during hot filtration, or the chosen solvent being too good a solvent even at low temperatures. Careful optimization of the solvent volume and cooling profile is crucial.

    Q5: Can polymorphism affect the recrystallization of 3-(pyridin-3-yl)but-2-enoic acid?

    Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon in pyridine carboxylic acids.[3][4][5][6] Different polymorphs can have different solubilities and melting points. The choice of solvent and the crystallization conditions (e.g., cooling rate, temperature) can influence which polymorph is obtained. It is crucial to characterize the resulting solid (e.g., by melting point, spectroscopy) to ensure consistency.

    II. Troubleshooting Guide

    This guide provides a structured approach to resolving specific issues you may encounter during the recrystallization of 3-(pyridin-3-yl)but-2-enoic acid.

    Problem Potential Cause(s) Troubleshooting Steps
    Failure to Dissolve - Inappropriate solvent choice (compound is insoluble).- Insufficient solvent volume.- Test the solubility of a small amount of the compound in various solvents.- Gradually add more hot solvent until dissolution is achieved.
    "Oiling Out" - Solution is too concentrated.- Cooling rate is too fast.- Solvent boiling point is too high.- Add a small amount of additional hot solvent.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Consider using a solvent with a lower boiling point.
    No Crystal Formation - Solution is too dilute.- Supersaturation has not been reached.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
    Poor Crystal Quality - Cooling rate is too rapid, leading to small or impure crystals.- Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
    Low Yield - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Preheat the filtration apparatus (funnel and filter paper) to prevent premature crystallization.
    Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.

    III. Detailed Experimental Protocol: A Step-by-Step Guide

    This protocol provides a general framework for the recrystallization of 3-(pyridin-3-yl)but-2-enoic acid. Optimization will be required based on your specific experimental observations.

    A. Solvent Selection
    • Initial Screening: Place a small amount (10-20 mg) of the crude 3-(pyridin-3-yl)but-2-enoic acid into several test tubes.

    • Solvent Addition: To each test tube, add a small volume (0.5-1 mL) of a different solvent from the list below.

    • Observation at Room Temperature: Observe the solubility at room temperature. An ideal solvent will show low solubility.

    • Heating: Gently heat the test tubes and observe the solubility. The desired solvent will fully dissolve the compound at an elevated temperature.

    • Cooling: Allow the soluble samples to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.

    Table 1: Recommended Solvents for Screening

    Solvent Polarity Boiling Point (°C) Comments
    WaterHigh100Good for highly polar compounds. The zwitterionic nature of the analyte may enhance solubility.[7]
    EthanolHigh78.37A common and effective solvent for many organic compounds.
    IsopropanolMedium82.6Often a good choice for compounds with intermediate polarity.
    AcetonitrileMedium81.6A polar aprotic solvent that can offer different selectivity.
    Ethyl AcetateLow77.1May be suitable if the compound is less polar than anticipated.
    TolueneLow110.6A non-polar solvent, less likely to be effective but worth screening.
    B. Recrystallization Workflow

    Recrystallization_Workflow A 1. Dissolution - Add crude compound to Erlenmeyer flask. - Add minimum amount of hot solvent. B 2. Hot Filtration (Optional) - If insoluble impurities are present. - Use a pre-heated funnel. A->B Insoluble Impurities C 3. Crystallization - Allow filtrate to cool slowly to room temperature. - Cool further in an ice bath. A->C No Insoluble Impurities B->C D 4. Crystal Collection - Use vacuum filtration (Büchner funnel). - Wash crystals with a small amount of cold solvent. C->D E 5. Drying - Air dry on the filter paper or in a desiccator. D->E F Pure Crystals E->F

    Caption: A typical workflow for the recrystallization process.

    C. Step-by-Step Methodology
    • Dissolution: Place the crude 3-(pyridin-3-yl)but-2-enoic acid in an Erlenmeyer flask. In a separate flask, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the crude material with swirling until it is completely dissolved.

    • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask.

    • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

    • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass and dry them in a desiccator or a vacuum oven.

    IV. Advanced Concepts and Considerations

    A. The Role of pH in Aqueous Recrystallization

    Given the presence of both a carboxylic acid and a pyridine ring, the pH of an aqueous solution will significantly impact the solubility of 3-(pyridin-3-yl)but-2-enoic acid.

    • Acidic pH: The pyridine nitrogen will be protonated, forming a pyridinium salt, which is likely to be highly water-soluble.

    • Basic pH: The carboxylic acid will be deprotonated, forming a carboxylate salt, which is also likely to be highly water-soluble.

    • Isoelectric Point: At a specific pH (the isoelectric point), the molecule will exist predominantly as a neutral zwitterion, which typically has the lowest aqueous solubility.

    Therefore, adjusting the pH of the aqueous solution to the isoelectric point before cooling can be a powerful technique to maximize the yield of the recrystallization.[8]

    Zwitterion_Equilibrium Cation Cationic Form (High Solubility) Zwitterion Zwitterionic Form (Low Solubility) Cation->Zwitterion + OH- Zwitterion->Cation + H+ Anion Anionic Form (High Solubility) Zwitterion->Anion + OH- Anion->Zwitterion + H+

    Caption: The pH-dependent forms of 3-(pyridin-3-yl)but-2-enoic acid in aqueous solution.

    B. Co-solvent Systems

    If a single solvent does not provide the desired solubility profile, a co-solvent system (also known as a solvent-antisolvent system) can be employed.[9]

    • Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble).

    • While the solution is hot, slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid.

    • Add a few drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

    Table 2: Example Co-solvent Systems

    "Good" Solvent "Poor" Solvent (Antisolvent)
    EthanolWater
    AcetoneHexane
    MethanolDiethyl Ether

    V. References

    • Grossel, M. C., et al. (2006). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between ''robust'' synthons. CrystEngComm, 8(2), 123-128. [Link][3][4][5][6]

    • ACS Publications. (2013). Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. [Link]

    • Google Patents. (1972). Process for the production of pyridine carboxylic acids.

    • PubChem. 4-Pyridin-3-yl-but-3-enoic acid. [Link]

    • PubChem. 3-Pyridinebutanoic acid. [Link]

    • University of Colorado Boulder. Recrystallisation. [Link]

    • PubChem. 3-(Pyridin-2-yl)prop-2-enoic acid. [Link]

    • Canadian Science Publishing. (1962). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 40(10), 1894-1903. [Link]

    • Wikipedia. But-3-enoic acid. [Link]

    • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2194. [Link]

    • Molport. (2E)-3-(pyridin-4-yl)but-2-enoic acid. [Link]

    • NextSDS. (2E)-3-(pyridin-4-yl)but-2-enoic acid — Chemical Substance Information. [Link]

    • ResearchGate. Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives. [Link]

    • ResearchGate. Solubility of Butanedioic Acid in Different Solvents at Temperatures between 283 K and 333 K. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: 3-(Pyridin-3-yl)but-2-enoic Acid vs. 3-(Pyridin-4-yl)but-2-enoic Acid

    As building blocks in medicinal chemistry and materials science, α,β -unsaturated carboxylic acids bearing heterocyclic substituents offer highly tunable reactivity profiles. While 3-(pyridin-3-yl)but-2-enoic acid and 3-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As building blocks in medicinal chemistry and materials science, α,β -unsaturated carboxylic acids bearing heterocyclic substituents offer highly tunable reactivity profiles. While 3-(pyridin-3-yl)but-2-enoic acid and 3-(pyridin-4-yl)but-2-enoic acid differ structurally by only the position of a single nitrogen atom on the pyridine ring, this subtle isomerism dictates profound differences in their electronic landscapes.

    This guide provides an in-depth, objective comparison of their reactivity, focusing on conjugate addition dynamics, metal-catalyzed cross-coupling behaviors, and the underlying mechanistic causality that drives these differences.

    Mechanistic Causality: The Electronic Divide

    The fundamental divergence in reactivity between these two molecules stems from the ability of the pyridine nitrogen to participate in resonance with the conjugated alkene.

    • 3-(Pyridin-4-yl)but-2-enoic acid: The nitrogen atom resides in the 4-position (para-like relative to the alkene attachment). This allows the highly electronegative nitrogen to exert both a strong inductive pull ( −I ) and a powerful mesomeric/resonance effect ( −M ). This dual-action electron withdrawal drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β -unsaturated system, rendering the β -carbon highly electrophilic[1].

    • 3-(Pyridin-3-yl)but-2-enoic acid: The nitrogen is in the 3-position (meta-like). Here, direct resonance communication with the alkene β -carbon is symmetry-forbidden without disrupting aromaticity in highly unfavorable ways. Consequently, the molecule relies almost entirely on the weaker inductive effect ( −I ) of the nitrogen. The LUMO remains significantly higher in energy compared to its 4-pyridyl counterpart.

    Furthermore, the position of the pyridyl substituent plays a critical role in dictating binding orientations and reactivity in biological environments, a principle heavily exploited in the design of Michael acceptor-based therapeutics[2].

    Electronic_Reactivity N1 3-(Pyridin-4-yl)but-2-enoic Acid N3 Strong -M / -I Effects Deeply Lowered LUMO N1->N3 Conjugation N2 3-(Pyridin-3-yl)but-2-enoic Acid N4 Weak -M / Strong -I Effects Moderately Lowered LUMO N2->N4 Induction N5 Highly Reactive Michael Acceptor N3->N5 Fast Nu- Attack N6 Sluggish Michael Acceptor N4->N6 Slow Nu- Attack

    Fig 1. Electronic influence of pyridine nitrogen position on Michael acceptor reactivity.

    Reactivity Profiles

    Conjugate (Michael) Additions

    Because of the deeply lowered LUMO, 3-(pyridin-4-yl)but-2-enoic acid acts as a superior Michael acceptor. It reacts rapidly with soft nucleophiles (such as thiols and secondary amines) under mild, catalyst-free conditions. In contrast, 3-(pyridin-3-yl)but-2-enoic acid is a sluggish Michael acceptor. Forcing the 3-pyridyl isomer to react often requires elevated temperatures, strong bases, or Lewis acid catalysis, which can inadvertently trigger competitive side reactions like base-catalyzed double-bond isomerization.

    Transition-Metal Catalyzed Decarboxylative Couplings

    In palladium-catalyzed decarboxylative Heck-type reactions, the basicity and steric exposure of the pyridine nitrogen become the dominant variables. The 4-pyridyl nitrogen is highly exposed and highly basic, frequently leading to "parasitic coordination" where the substrate binds irreversibly to the Pd center, effectively poisoning the catalyst. The 3-pyridyl nitrogen, while still coordinating, often allows for higher turnover numbers (TON) due to slightly different steric constraints and the ability to participate in directed C-H activation pathways[3].

    Quantitative Data Comparison
    Property / Reactivity Metric3-(Pyridin-4-yl)but-2-enoic Acid3-(Pyridin-3-yl)but-2-enoic Acid
    Dominant Electronic Effect −M and −I −I (Inductive only)
    Relative LUMO Energy Low (Highly Electrophilic)Moderate (Less Electrophilic)
    Michael Addition Rate ( kobs​ ) Fast ( >102 relative rate)Slow (Baseline reference)
    Pd-Catalyst Poisoning Risk High (Exposed basic nitrogen)Moderate
    Optimal Solvent for Radicals Aqueous DMSO (Conjugate Addition)TFE (Hydroarylation)[3]

    Experimental Workflows: Self-Validating Kinetic Benchmarking

    To objectively compare the electrophilicity of these two isomers, a self-validating in situ NMR kinetic assay is the gold standard. This protocol tracks the Thiol-Michael addition rate while utilizing internal controls to eliminate systemic errors.

    Protocol: In Situ NMR Kinetic Profiling of Thiol-Michael Addition

    Rationale & Causality: We utilize a buffered deuterated solvent system (D2O/CD3OD at pH 7.4) to ensure the protonation state of the pyridine ring remains strictly constant. If the pH were allowed to drift, the protonation of the pyridine nitrogen would artificially spike the electrophilicity of the alkene, ruining the kinetic data. 1,3,5-Trimethoxybenzene is included as an internal standard because its aromatic protons do not overlap with the substrate, ensuring that any variations in NMR receiver gain or shimming do not skew the integration.

    Step-by-Step Methodology:

    • Standardized Solution Preparation: Dissolve 0.05 mmol of the chosen pyridyl-butenoic acid and 0.01 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.5 mL of 100 mM phosphate-buffered D2O/CD3OD (1:1 v/v, pD = 7.4). Transfer to a standard 5 mm NMR tube.

    • Baseline Acquisition: Acquire a baseline 1 H-NMR spectrum at 298 K. Integrate the internal standard peak ( δ ~6.1 ppm) against the distinct alkene proton of the substrate ( δ ~6.5 - 7.0 ppm).

    • Nucleophile Introduction: Inject 0.25 mmol (5 equivalents) of cysteamine hydrochloride directly into the NMR tube. Invert the tube three times to ensure rapid, homogeneous mixing.

    • Data Acquisition: Immediately insert the tube into the NMR spectrometer. Set up an arrayed acquisition to collect one spectrum every 5 minutes for a total of 60 minutes.

    • Data Processing: Plot the normalized integration of the alkene proton over time. Fit the decay curve to a pseudo-first-order kinetic model to extract the observed rate constant ( kobs​ ).

    Kinetic_Assay S1 1. Equilibrate Substrate & IS S2 2. Inject Thiol Nucleophile S1->S2 S3 3. Acquire 1H-NMR (t = 0 to 60 min) S2->S3 S4 4. Extract k_obs via Integration S3->S4

    Fig 2. Self-validating in situ NMR workflow for determining Michael addition kinetics.

    References

    • Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions Journal of the American Chemical Society[Link]

    • Michael Acceptor Compounds as Hemoglobin Oxygen Affinity Modulators for Reversing Sickling of Red Blood Cells MDPI[Link]

    • Catalytic asymmetric conjugate addition of isocyanoacetate to (Z)-3-substituted-2-(4-pyridyl)-acrylonitrile, a reactive class of Michael acceptor Chemical Communications (RSC Publishing)[Link]

    Sources

    Comparative

    Spectroscopic Validation of 3-(Pyridin-3-yl)but-2-enoic Acid: A Comparative Guide to Purity and Structural Integrity

    As a Senior Application Scientist, I frequently encounter challenges in the downstream synthesis of active pharmaceutical ingredients (APIs) caused by substandard intermediate purity. 3-(pyridin-3-yl)but-2-enoic acid is...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter challenges in the downstream synthesis of active pharmaceutical ingredients (APIs) caused by substandard intermediate purity. 3-(pyridin-3-yl)but-2-enoic acid is a critical building block in medicinal chemistry, but its dual functionality—a basic pyridine ring and an acidic carboxylic moiety—creates unique analytical and purification hurdles.

    This guide provides an objective comparison between high-purity, spectroscopically validated 3-(pyridin-3-yl)but-2-enoic acid and standard commercial grades. Furthermore, it details the rigorous, self-validating experimental protocols required to guarantee structural integrity, focusing heavily on E/Z isomerism and trace impurity profiling.

    The Analytical Challenge: Isomerism and Zwitterionic Behavior

    The structural integrity of 3-(pyridin-3-yl)but-2-enoic acid hinges on two critical factors:

    • E/Z Isomerism : The tetrasubstituted-like nature of the alkene requires strict geometric control. The (E)-isomer is typically the desired conformation for target binding or subsequent cross-coupling. Contamination with the (Z)-isomer leads to steric clashes in downstream amide couplings, drastically reducing yield and generating inactive byproducts.

    • Zwitterionic Interactions : The molecule can exist as a zwitterion depending on the pH. This strong intermolecular hydrogen bonding complicates chromatographic separation (causing peak tailing) and NMR analysis (causing signal broadening).

    IsomerImpact Mixed Crude 3-(pyridin-3-yl)but-2-enoic acid (Mixed E/Z Isomers) E_Isomer High-Purity (E)-Isomer (>99% ee) Mixed->E_Isomer Optimized Purification Z_Isomer Standard Grade (Contains 15% Z-Isomer) Mixed->Z_Isomer Standard Isolation Coupling Downstream Amide Coupling (API Synthesis) E_Isomer->Coupling Z_Isomer->Coupling Success Target API (High Yield, On-Target) Coupling->Success from (E)-Isomer Failure Inactive Byproduct (Steric Clash, Off-Target) Coupling->Failure from (Z)-Isomer

    Impact of E/Z isomeric purity on downstream API synthesis and target binding.

    Comparative Performance: High-Purity vs. Standard Commercial Grade

    When sourcing or synthesizing this compound, relying solely on basic LC-UV purity is insufficient. A comprehensive analytical panel is required to detect isomeric mixtures and catalyst poisons (like Palladium) left over from cross-coupling syntheses.

    Analytical ParameterHigh-Purity Grade (Validated)Standard Commercial GradeAnalytical MethodologyConsequence of Failure
    Overall Purity > 99.5%94.0 - 96.5%LC-MS (ESI+)Unpredictable reaction stoichiometry.
    Isomeric Ratio (E:Z) > 99:185:151H-NMR (2D-NOESY)Off-target API generation; yield loss.
    Residual Palladium < 5 ppm> 50 ppmICP-MSPoisoning of downstream catalysts.
    Unspecified Impurities < 0.05%1.2%LC-MSRegulatory failure under ICH Q3A.

    Spectroscopic Validation Protocols & Causality

    To ensure absolute confidence in the material, we employ a self-validating spectroscopic workflow. Every step is designed to cross-verify the findings of the previous technique.

    Workflow Prep Sample Prep (DMSO-d6 / NH4Fa) NMR NMR (1H, 13C, NOESY) Geometry & Structure Prep->NMR LCMS LC-MS (ESI+) Purity & Mass Prep->LCMS FTIR FTIR Functional Groups Prep->FTIR Release QA Certification ICH Q3A / USP <761> NMR->Release E/Z Ratio LCMS->Release Impurity % FTIR->Release Identity

    Comprehensive spectroscopic validation workflow for structural and purity assessment.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR is the gold standard for confirming the structural framework and E/Z geometry. Our protocol strictly adheres to the 1[1] guidelines, which mandate precise control over the chemical environment to ensure reproducible chemical shifts and coupling constants[1].

    Causality in Method Design: We specifically utilize DMSO-d6 rather than CDCl3. The strong hydrogen-bond accepting nature of DMSO disrupts the intermolecular zwitterionic aggregation between the pyridine nitrogen and the carboxylic acid. If CDCl3 were used, the signals would broaden significantly, obscuring the fine splitting patterns required for structural elucidation. Furthermore, 2D-NOESY is employed because 1D 1H-NMR alone cannot definitively distinguish the (E) and (Z) isomers. By looking for the spatial Nuclear Overhauser Effect (NOE) between the C3-methyl group and the C2-vinylic proton, we can lock in the geometry.

    Liquid Chromatography-Mass Spectrometry (LC-MS)

    Impurity profiling is governed by the stringent reporting thresholds established in the2[2] guidelines. For a maximum daily dose of ≤ 0.5 g, any impurity above 0.05% must be reported[2].

    Causality in Method Design: The basicity of the pyridine ring causes severe peak tailing on standard C18 columns if the mobile phase pH is not strictly controlled. We utilize an acidic volatile buffer (10 mM Ammonium Formate, pH 3.0) to fully protonate the pyridine nitrogen. This ensures a sharp, Gaussian peak shape, allowing for the accurate integration of trace impurities down to the 0.05% threshold, ensuring full ICH Q3A compliance[2].

    Step-by-Step Experimental Methodologies

    Protocol A: Quantitative and Geometric NMR Analysis

    This protocol is a self-validating system; the inclusion of an internal standard (Maleic acid) confirms both quantitative purity and spectrometer calibration.

    • Sample Preparation : Accurately weigh 15.0 mg of 3-(pyridin-3-yl)but-2-enoic acid and 5.0 mg of Maleic acid (internal standard for qNMR).

    • Solvation : Dissolve the mixture in 0.6 mL of high-purity DMSO-d6 (100% isotopic purity, containing 0.03% v/v TMS as a chemical shift reference). Vortex for 60 seconds until completely dissolved.

    • 1D 1H-NMR Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Set the relaxation delay (D1) to 30 seconds to ensure complete relaxation of all protons, which is critical for accurate qNMR integration as per modern updates to USP <761>[3].

    • 2D-NOESY Acquisition : Run a 2D-NOESY experiment with a mixing time of 400 ms.

    • Data Interpretation & Validation :

      • Geometry Check: Analyze the cross-peaks. In the (E)-isomer, the C3-methyl group and the C2-carboxylic acid are cis to each other, meaning the methyl group and the C2-vinylic proton are trans. Therefore, no NOE cross-peak should be observed between the methyl protons (~2.4 ppm) and the vinylic proton (~6.1 ppm). The presence of a cross-peak directly quantifies (Z)-isomer contamination.

      • Purity Check: Integrate the vinylic proton against the Maleic acid standard (δ 6.26 ppm) to calculate absolute mass purity.

    Protocol B: LC-MS Impurity Profiling
    • Sample Preparation : Prepare a 1.0 mg/mL stock solution of the analyte in Methanol. Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase. Self-validation step: Prepare a blank diluent injection to rule out system peaks.

    • Chromatographic Conditions :

      • Column : Waters XBridge C18 (50 mm × 4.6 mm, 3.5 µm) or equivalent.

      • Mobile Phase A : 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

      • Mobile Phase B : 100% Acetonitrile.

      • Gradient : 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B.

      • Flow Rate : 1.0 mL/min.

    • Mass Spectrometry Parameters :

      • Ionization : Electrospray Ionization (ESI) in Positive mode.

      • Capillary Voltage : 3.0 kV.

      • Desolvation Temperature : 350°C.

    • Data Analysis : Extract the Total Ion Chromatogram (TIC) and the specific [M+H]+ ion at m/z 164.07. Integrate all peaks ≥ 0.05% relative area to ensure compliance with ICH Q3A reporting thresholds[2].

    Protocol C: FTIR Functional Group Verification
    • Preparation : Use an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal. Perform a background scan (air) before the sample.

    • Acquisition : Place 2-3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Validation : Confirm the presence of the broad O-H stretch (2500–3000 cm⁻¹, characteristic of carboxylic acids heavily involved in hydrogen bonding), the sharp C=O stretch (~1680 cm⁻¹, conjugated), and the C=C/C=N aromatic ring stretches (1580–1600 cm⁻¹).

    References

    • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com.
    • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). ich.org.
    • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applic

    Sources

    Validation

    In Vivo Pharmacokinetic Optimization of 3-(Pyridin-3-yl)but-2-enoic Acid Structural Analogues: A Comparative Guide

    As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a promising in vitro hit to an in vivo validated lead requires rigorous pharmacokinetic (PK) optimization. The 3-(pyridin-3-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a promising in vitro hit to an in vivo validated lead requires rigorous pharmacokinetic (PK) optimization. The 3-(pyridin-3-yl)but-2-enoic acid scaffold is a highly versatile building block frequently utilized in the design of novel enzyme inhibitors and receptor modulators. However, its native chemical structure presents two classic pharmacokinetic liabilities: rapid hepatic clearance and poor oral bioavailability.

    This guide provides an objective, data-driven comparison of the parent scaffold against two rationally designed structural analogues, detailing the mechanistic causality behind their PK profiles and outlining the self-validating experimental protocols required to evaluate them.

    Rational Design of Structural Analogues

    To overcome the inherent PK limitations of the parent scaffold, we evaluated two distinct medicinal chemistry strategies: metabolic shielding and prodrug derivatization.

    • Analogue A (Parent Reference): 3-(pyridin-3-yl)but-2-enoic acid. The parent compound contains an electron-rich pyridine ring highly susceptible to cytochrome P450 (CYP450) mediated oxidation, leading to high intrinsic clearance. Furthermore, the ionized carboxylic acid moiety at physiological pH limits transcellular membrane permeability, resulting in poor intestinal absorption.

    • Analogue B (Metabolic Stability Focus): 3-(5-fluoropyridin-3-yl)but-2-enoic acid. By introducing a fluorine atom at the C5 position of the pyridine ring, we alter the rate and route of drug metabolism[1]. The strong electron-withdrawing nature and high bond energy of the C–F bond effectively shield the primary site of oxidative attack, resisting direct chemical degradation by hepatic CYP450 enzymes and extending the biological half-life[2].

    • Analogue C (Oral Absorption Focus): Ethyl 3-(pyridin-3-yl)but-2-enoate. This analogue employs an ester prodrug strategy. Masking the polar carboxylic acid with an ethyl ester significantly reduces the molecule's hydrogen-bonding potential and increases lipophilicity[3]. This facilitates rapid transcellular absorption across the gastrointestinal epithelium. Once in systemic circulation, ubiquitous plasma esterases rapidly hydrolyze the ester bond, releasing high circulating concentrations of the active parent compound (Analogue A)[4].

    PK_Mechanisms PO Oral Dosing (PO) AnaA Analogue A (Parent Acid) PO->AnaA AnaB Analogue B (5-Fluoro Acid) PO->AnaB AnaC Analogue C (Ethyl Ester) PO->AnaC Abs_Low Poor Absorption (Ionized at GI pH) AnaA->Abs_Low AnaB->Abs_Low Abs_High High Absorption (Lipophilic) AnaC->Abs_High Plasma Systemic Circulation Abs_Low->Plasma Abs_High->Plasma Plasma Esterase Hydrolysis to A Met_Fast Rapid CYP450 Oxidation Plasma->Met_Fast Analogue A Met_Slow Blocked Oxidation (Stable C-F Bond) Plasma->Met_Slow Analogue B

    Fig 1: Mechanistic pathways of absorption and clearance for the three structural analogues.

    In Vivo Pharmacokinetic Comparison

    The following table summarizes the quantitative in vivo PK parameters obtained from a standardized rodent model (Sprague-Dawley rats). Data reflects non-compartmental analysis (NCA) following Intravenous (IV) and Per Os (PO) administration.

    Pharmacokinetic ParameterAnalogue A (Parent Acid)Analogue B (5-Fluoro Analogue)Analogue C (Ethyl Ester Prodrug)
    IV Dose (mg/kg)2.02.02.0
    PO Dose (mg/kg)10.010.010.0
    Cmax​ (ng/mL)4505201,850 (Measured as Parent)
    Tmax​ (h)1.01.50.5
    AUC0−∞​ (ng·h/mL)1,2003,8004,100 (Measured as Parent)
    t1/2​ (h)1.24.51.3 (Parent half-life)
    Clearance (mL/min/kg)27.88.8N/A (Rapidly hydrolyzed)
    Bioavailability ( F ) 12% 15% 48%
    Data Interpretation & Causality
    • Clearance Reduction: Analogue B demonstrates a >3-fold reduction in systemic clearance (27.8 vs. 8.8 mL/min/kg) and a corresponding increase in half-life ( t1/2​ ), validating that fluorine substitution successfully mitigated CYP-mediated first-pass metabolism.

    • Bioavailability Enhancement: Analogue C achieved a 4-fold increase in oral bioavailability ( F = 48% vs 12%). The shortened Tmax​ (0.5 h) indicates rapid transcellular absorption, followed by near-instantaneous bioconversion, as only the active parent compound (Analogue A) was quantifiable in systemic circulation.

    Experimental Protocols: Self-Validating PK Workflow

    To ensure high scientific integrity and reproducibility, the following step-by-step methodology must be strictly adhered to. Each step is designed as a self-validating system to eliminate artifactual data.

    Step 1: Formulation Preparation
    • IV Formulation: Dissolve the compound in 5% DMSO, followed by the slow addition of 95% physiological saline. Causality: DMSO ensures complete solubilization of the lipophilic analogues, while the high saline ratio prevents localized precipitation and endothelial damage upon venous injection.

    • PO Formulation: Suspend the compound in 0.5% Carboxymethylcellulose sodium (CMC-Na) in water. Causality: CMC-Na creates a uniform, viscous suspension that normalizes the varying intrinsic solubilities of the analogues, ensuring consistent gastric emptying and intestinal transit times.

    Step 2: Animal Dosing & Sampling
    • Subjects: Male Sprague-Dawley rats (200–250 g), surgically implanted with jugular vein cannulas. Animals must be fasted for 12 hours prior to PO dosing. Causality: Fasting eliminates food-effect variables (e.g., lipid-mediated micellar absorption), while cannulation allows for stress-free serial blood sampling, preventing stress-induced hemodynamic shifts that alter clearance rates.

    • Sampling Timepoints: Collect 200 µL of whole blood at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately at 4°C (3,000g for 10 min) to harvest plasma.

    Step 3: Bioanalytical Extraction (Protein Precipitation)
    • Transfer 50 µL of plasma to a 96-well plate.

    • Add 150 µL of ice-cold Acetonitrile containing a structurally similar Internal Standard (IS) at 50 ng/mL.

    • Vortex for 5 minutes and centrifuge at 14,000g for 15 minutes at 4°C.

    • Causality: The 3:1 ratio of organic solvent acts as a "crash" mechanism. It denatures plasma proteins, releasing any protein-bound drug into the supernatant, while simultaneously precipitating the proteins into a solid pellet to prevent LC column fouling and ion suppression during mass spectrometry.

    Step 4: LC-MS/MS Analysis
    • Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm).

    • Utilize an Electrospray Ionization (ESI) source in positive Multiple Reaction Monitoring (MRM) mode.

    • Calculate PK parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

    PK_Workflow Step1 1. Formulation IV: 5% DMSO / 95% Saline PO: 0.5% CMC-Na Step2 2. Animal Dosing Sprague-Dawley Rats (n=3/group) Fasted overnight Step1->Step2 Step3 3. Serial Blood Sampling Jugular Vein Cannula 0.25, 0.5, 1, 2, 4, 8, 24h Step2->Step3 Step4 4. Sample Preparation Protein Precipitation (Acetonitrile) Centrifugation at 14,000g Step3->Step4 Step5 5. LC-MS/MS Bioanalysis MRM Mode (Positive Ion) Internal Standard Calibration Step4->Step5 Step6 6. PK Parameter Calculation Non-Compartmental Analysis (NCA) Step5->Step6

    Fig 2: Standardized in vivo pharmacokinetic experimental workflow for rodent models.

    References

    • Park BK, Kitteringham NR, O'Neill PM. Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. 2001;41:443-470.[Link]

    • Beaumont K, Webster R, Gardner I, Dack K. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. 2003;4(6):461-485.[Link]

    • Zawilska JB, Wojcieszak J, Olejniczak AB. Prodrugs: a challenge for the drug development. Pharmacological Reports. 2013;65(1):1-14.[Link]

    Sources

    Safety & Regulatory Compliance

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